Product packaging for Aristolactam BIII(Cat. No.:CAS No. 53948-10-0)

Aristolactam BIII

Cat. No.: B052574
CAS No.: 53948-10-0
M. Wt: 309.3 g/mol
InChI Key: OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aristolactam BIII is a biologically active aristolactam alkaloid, recognized for its significant role as a DNA alkylating agent. This compound is primarily utilized in oncology research for its ability to form covalent adducts with DNA, a mechanism that induces DNA damage and subsequently triggers apoptosis in various cancer cell lines. Its specific research value lies in its utility as a tool compound for studying the cellular response to DNA damage, the mechanisms of cell cycle arrest, and the pathways of programmed cell death. Researchers employ this compound to investigate its structure-activity relationship (SAR) and to explore its potential as a lead compound for the development of novel chemotherapeutic agents. It is also used in biochemical assays to elucidate the role of specific DNA repair pathways. Supplied with comprehensive analytical data including HPLC and MS to ensure identity and purity, this compound is an essential reagent for molecular biologists and pharmacologists focused on cancer biology and cytotoxic agent mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO4 B052574 Aristolactam BIII CAS No. 53948-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-10-5-4-9-6-13-15-12(18(20)19-13)8-14(22-2)17(23-3)16(15)11(9)7-10/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGOEOSXXHWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C4=C(C=C2C=C1)NC(=O)C4=CC(=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Aristolactam BIII as a DYRK1A Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aristolactam BIII as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The document covers its mechanism of action, quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Introduction to DYRK1A and this compound

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, neurodevelopment, and signaling pathways.[1] Overexpression of DYRK1A has been implicated in the pathology of several diseases, notably Down syndrome and Alzheimer's disease, making it a significant target for therapeutic intervention.[2]

This compound is a natural product identified as a potent and selective inhibitor of DYRK1A.[2] Its ability to modulate DYRK1A activity has positioned it as a promising lead compound in the development of novel therapeutics for DYRK1A-associated disorders.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DYRK1A. Molecular docking studies have revealed that it binds to the ATP-binding pocket of the kinase. A key structural feature for its inhibitory activity is the methoxy group at the C-9 position, which forms a crucial hydrogen bond with the side chain of the Lys188 residue within the ATP-binding site. This interaction is essential for its potent inhibition of DYRK1A's kinase activity.[3]

cluster_0 Mechanism of this compound Inhibition DYRK1A DYRK1A (ATP-binding pocket) ATP ATP ATP->DYRK1A Binds to active site Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A Competitively binds to ATP-binding pocket cluster_0 DYRK1A Signaling Pathway DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylates (Inhibits) Tau Tau DYRK1A->Tau Phosphorylates Other_Substrates Other Substrates (e.g., p53, Cyclin D1) DYRK1A->Other_Substrates Phosphorylates Gene_Transcription Gene Transcription NFAT->Gene_Transcription Regulates Neurofibrillary_Tangles Neurofibrillary Tangles (in disease state) Tau->Neurofibrillary_Tangles Contributes to Cell_Cycle_Regulation Cell Cycle Regulation Other_Substrates->Cell_Cycle_Regulation Regulates cluster_0 Experimental Workflow Screening Virtual or High-Throughput Screening In_Vitro_Assay In Vitro Kinase Assay Screening->In_Vitro_Assay Hit Identification Cell_Based_Assay Cell-Based Assays (NFAT, Tau Phos.) In_Vitro_Assay->Cell_Based_Assay Cellular Potency In_Vivo_Studies In Vivo Studies (Mouse/Drosophila models) Cell_Based_Assay->In_Vivo_Studies In Vivo Efficacy Lead_Compound Lead Compound (this compound) In_Vivo_Studies->Lead_Compound Validation

References

The Anti-platelet Aggregation Potential of Aristolactam BIII: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-platelet aggregation activity of Aristolactam BIII, a naturally occurring aristolactam alkaloid. While research has identified its potential in this area, this document aims to consolidate the existing, albeit limited, information and provide a framework for future investigation. The primary focus is on presenting available data, outlining relevant experimental protocols, and visualizing potential mechanisms and workflows to guide further research and development.

Quantitative Data on Anti-platelet Aggregation

Direct quantitative data, such as IC50 values for this compound's inhibitory effect on platelet aggregation induced by various agonists, is not extensively detailed in currently available literature. However, studies on extracts from Piper taiwanense have identified this compound as a constituent with anti-platelet aggregation activity.[1] To provide a comparative context, the following table summarizes the inhibitory effects of other compounds isolated from Piper taiwanense on platelet aggregation induced by various agonists.

CompoundAgonistConcentration (µg/mL)Inhibition (%)IC50 (µM)
PiplartineCollagen--21.5[1]
Taiwanensol A/B mixtureCollagen--35.2
Taiwanensol C/3-acetoxy-4-hydroxy-1-allylbenzene mixtureCollagen--8.8

Note: This table highlights the anti-platelet activity of compounds found in the same plant source as this compound. Specific quantitative data for this compound is a key area for future research.

Experimental Protocols

Detailed experimental protocols specifically for assessing the anti-platelet aggregation activity of this compound are not yet published. However, based on standard methodologies in the field, a typical workflow can be outlined.

Preparation of Washed Rabbit Platelets
  • Blood Collection: Blood is drawn from the marginal ear vein of rabbits into a syringe containing a 3.8% sodium citrate solution (9:1, v/v).

  • Centrifugation: The citrated blood is centrifuged at 90 xg for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Washing: The PRP is then centrifuged at 500 xg for 10 minutes. The resulting platelet pellet is washed twice with a Tyrode's buffer (pH 6.5) containing 0.35% bovine serum albumin and 0.1% glucose.

  • Resuspension: The final platelet pellet is resuspended in Tyrode's buffer (pH 7.4) to a final concentration of 3 x 10^8 platelets/mL.

Platelet Aggregation Assay
  • Incubation: The washed platelet suspension is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) at 37°C for 3 minutes in an aggregometer.

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), collagen, thrombin, or platelet-activating factor (PAF).

  • Measurement: The aggregation process is monitored by measuring the change in light transmission for a defined period. The percentage of inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.

Cytotoxicity Assay

To ensure that the observed anti-platelet effect is not due to cytotoxicity, a lactate dehydrogenase (LDH) assay can be performed. This assay measures the amount of LDH released from damaged cells.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a standard workflow for evaluating the anti-platelet aggregation activity of a test compound like this compound.

G cluster_prep Platelet Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Blood Collection prp PRP Separation blood->prp wash Platelet Washing prp->wash resuspend Resuspension wash->resuspend preincubation Pre-incubation with this compound resuspend->preincubation induction Induction with Agonist preincubation->induction measurement Aggregation Measurement induction->measurement inhibition Calculate % Inhibition measurement->inhibition ic50 Determine IC50 inhibition->ic50

Experimental workflow for assessing anti-platelet activity.

Potential Signaling Pathway

The precise mechanism of action for this compound's anti-platelet activity is yet to be elucidated. However, many anti-platelet agents target key signaling pathways involved in platelet activation. A plausible, yet hypothetical, target for this compound could be the cyclooxygenase-1 (COX-1) pathway, which is crucial for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.

G agonist Agonist (e.g., Collagen) pla2 Phospholipase A2 agonist->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 aa->cox1 pgg2 PGG2/PGH2 cox1->pgg2 txa2s TXA2 Synthase pgg2->txa2s txa2 Thromboxane A2 txa2s->txa2 activation Platelet Aggregation txa2->activation aristolactam This compound (Hypothetical Inhibition) aristolactam->cox1

Hypothetical inhibition of the COX-1 pathway by this compound.

Logical Relationship of Inhibition

This diagram illustrates the logical flow of how the inhibition of a key enzyme like COX-1 by this compound could lead to the observed anti-platelet aggregation effect.

G aristolactam This compound inhibit_cox1 Inhibits COX-1 aristolactam->inhibit_cox1 reduce_txa2 Reduces TXA2 Synthesis inhibit_cox1->reduce_txa2 decrease_activation Decreases Platelet Activation reduce_txa2->decrease_activation inhibit_aggregation Inhibits Platelet Aggregation decrease_activation->inhibit_aggregation

Logical flow of this compound's potential anti-platelet effect.

Conclusion and Future Directions

This compound has been identified as a compound with anti-platelet aggregation properties. However, there is a clear need for further research to quantify its efficacy and elucidate its mechanism of action. Future studies should focus on:

  • Determining the IC50 values of this compound against a panel of platelet aggregation agonists.

  • Investigating the specific molecular targets and signaling pathways affected by this compound.

  • Conducting in vivo studies to assess its anti-thrombotic potential and safety profile.

This technical guide provides a foundational understanding of the current knowledge surrounding the anti-platelet activity of this compound and offers a roadmap for future investigations that could unlock its therapeutic potential.

References

Aristolactam BIII: A Technical Guide to Solubility for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Aristolactam BIII in various common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors that utilize this compound. The guide includes qualitative and calculated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant signaling pathways and a representative experimental workflow.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSoluble[1][2][3]
DichloromethaneSoluble[1][2][3]
Dimethyl Sulfoxide (DMSO)Soluble[1][2][3]
AcetoneSoluble[1][2][3]
Ethyl AcetateSoluble[1][2][3]

Table 2: Calculated Concentrations for Stock Solutions of this compound in DMSO

This table is based on calculations for preparing standard stock solutions and does not represent the maximum solubility (saturation point) of this compound. The molecular weight of this compound is 309.3 g/mol .

Molarity (mM)Mass of this compoundVolume of DMSO
11 mg3.23 mL
51 mg0.647 mL
101 mg0.323 mL
505 mg0.323 mL
10010 mg0.323 mL

Note: For comparison, the related compound Aristolactam I has a reported solubility of 12.5 mg/mL (42.62 mM) in DMSO, requiring sonication to achieve.[4] Another related compound, Aristolochic acid A, has a reported solubility of 34 mg/mL (99.62 mM) in fresh DMSO.[5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. These are generalized protocols adapted for this specific compound based on standard laboratory practices for alkaloids and other organic compounds.[6][7][8]

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[7]

Materials:

  • This compound (powder)

  • Solvent of choice (e.g., DMSO, Chloroform, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound powder to a series of glass vials. The excess solid should be visually present throughout the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Attach a 0.22 µm syringe filter and filter the solution into a clean vial to remove any undissolved particles.

  • Dilution: Immediately prepare a series of dilutions of the filtered saturated solution with the same solvent using volumetric flasks and pipettes.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared using known concentrations of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or M) based on the concentration of the saturated solution determined from the analysis.

High-Throughput Solubility Assay (Miniaturized Shake-Flask)

This method is suitable for determining the solubility of a compound in multiple solvents simultaneously using smaller quantities of material.

Materials:

  • This compound (as a high-concentration stock solution in a suitable solvent like DMSO)

  • 96-well plates (polypropylene)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader (UV-Vis or other suitable detection method)

  • Solvents of interest

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., 100 mM in DMSO).

  • Plate Preparation: Dispense the solvents to be tested into the wells of a 96-well plate.

  • Compound Addition: Add a small, precise volume of the this compound stock solution to each well. The final concentration should be high enough to exceed the expected solubility.

  • Incubation and Shaking: Seal the plate and place it on a plate shaker at a controlled temperature for several hours to allow for equilibration.

  • Centrifugation: Centrifuge the plate to pellet any precipitated compound.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis. Determine the concentration of the dissolved this compound in each well using a plate reader. A calibration curve should be generated in each solvent.

  • Data Analysis: The measured concentration in the supernatant represents the solubility of this compound in that particular solvent under the experimental conditions.

Signaling Pathways and Experimental Workflows

This compound is known to be an inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and has been shown to affect the STAT3 signaling pathway.[9]

DYRK1A Signaling Pathway

DYRK1A is a protein kinase that plays a role in various cellular processes, including cell proliferation and brain development.[10][11] this compound acts as an inhibitor of DYRK1A.[9]

DYRK1A_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds DYRK1A_active DYRK1A (Active) Receptor->DYRK1A_active Activates Downstream_Substrates Downstream Substrates (e.g., Tau, APP) DYRK1A_active->Downstream_Substrates Phosphorylates Transcription_Factors Transcription Factors (e.g., NFAT, CREB) DYRK1A_active->Transcription_Factors Phosphorylates Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A_active Inhibits Gene_Expression Gene Expression (Cell Proliferation, Neuronal Development) Transcription_Factors->Gene_Expression Regulates

Caption: DYRK1A signaling pathway and the inhibitory action of this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial in cell proliferation, differentiation, and apoptosis.[12][13] Aberrant STAT3 activation is linked to various cancers.

STAT3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes STAT3_dimer_nucleus p-STAT3 Dimer STAT3_active->STAT3_dimer_nucleus Translocates Aristolactam_BIII This compound (Potential Indirect Effects) Aristolactam_BIII->STAT3_active May Inhibit Target_Genes Target Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_dimer_nucleus->Target_Genes Induces

Caption: Overview of the STAT3 signaling pathway and potential influence by this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates a typical workflow for an in vitro kinase assay to evaluate the inhibitory effect of this compound on a target kinase like DYRK1A.[14][15][16][17]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., DYRK1A) - Substrate (e.g., peptide) - ATP - this compound dilutions Start->Prepare_Reagents Reaction_Setup Set up reaction in microplate: - Kinase - Substrate - this compound (or vehicle) Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at controlled temperature Initiate_Reaction->Incubate Stop_Reaction Stop reaction (e.g., add stop reagent) Incubate->Stop_Reaction Detection Detect phosphorylation (e.g., luminescence, fluorescence, or radioactivity) Stop_Reaction->Detection Data_Analysis Data Analysis: - Plot activity vs. inhibitor concentration - Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an in vitro kinase inhibition assay.

References

Aristolactam BIII (CAS: 53948-10-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Biological Activity, and Experimental Protocols for a Potent DYRK1A Inhibitor.

Introduction

Aristolactam BIII is a naturally occurring phenanthrene lactam alkaloid that has garnered significant interest within the scientific community for its diverse biological activities. Identified by its Chemical Abstracts Service (CAS) number 53948-10-0, this compound has demonstrated notable anti-platelet aggregation and cytotoxic effects. More recently, this compound has emerged as a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the pathogenesis of neurodegenerative diseases such as Down syndrome and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activities with corresponding quantitative data, and detailed experimental protocols for key assays.

Physicochemical Properties

This compound presents as a yellow powder and possesses the following chemical and physical characteristics.[1][2][3][4]

PropertyValueReference
CAS Number 53948-10-0[1]
Molecular Formula C₁₈H₁₅NO₄[1][2][5]
Molecular Weight 309.3 g/mol [1][2][5]
Appearance Yellow powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]
Purity >98% (Commercially available)[1]

Synthesis of this compound

A total synthesis of this compound has been reported, achieving a yield of 83%. The synthetic route involves a one-pot Suzuki-Miyaura coupling followed by an aldol condensation cascade reaction.

Experimental Protocol: Synthesis of this compound

A detailed procedure for the synthesis of this compound is outlined below:

  • Reaction Setup: To a thick-walled borosilicate glass vial (3 mL), add isoindolin-1-one (0.5 mmol), the appropriate boronic acid (0.6 mmol), Pd(PPh₃)₄ (4 mol %), and Cs₂CO₃ (1.5 mmol) sequentially.

  • Solvent Addition: Suspend the mixture in a solution of toluene/EtOH (2 mL/1 mL).

  • Microwave Irradiation: Seal the reaction vial and place it into a microwave reactor. Irradiate the mixture at 150 °C for 10 minutes. The average microwave power should range from 60 to 80 W, with an internal pressure of 6–8 bars.

  • Work-up: After cooling to room temperature, dilute the mixture with EtOAc and filter it through a short Celite pad.

  • Purification: Concentrate the solution in vacuo. Purify the residue by silica gel flash column chromatography using an EtOAc/hexanes solvent system to afford this compound as a yellow solid.

  • Characterization: The product can be characterized by its melting point (227 °C) and ¹H NMR spectroscopy.

    • ¹H NMR (300 MHz, DMSO-d₆) δ: 10.75 (s, 1H), 8.64 (d, 1H, J = 2.1 Hz), 7.87 (d, 1H, J = 8.8 Hz), 7.83 (s, 1H), 7.24 (dd, 1H, J = 8.7, 2.5 Hz), 7.08 (s, 1H), 4.04 (s, 3H), 3.96 (s, 3H), 3.91 (s, 3H).

Biological Activity

This compound exhibits a range of biological activities, with its potent inhibition of DYRK1A being the most extensively studied.

Enzymatic and Cellular Activity
Target/AssayIC₅₀/EC₅₀Cell Line/SystemReference
DYRK1A Kinase Activity 9.67 nMIn vitro[6]
Cytotoxicity (P-388) < 4 µg/mLP-388 murine leukemia cells[1][5]
Cytotoxicity (HT-29) < 4 µg/mLHT-29 human colon adenocarcinoma cells[1][5]
Cytotoxicity (A549) < 4 µg/mLA549 human lung carcinoma cells[1][5]
Anti-platelet Aggregation Activity demonstratedIn vitro[1][5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro DYRK1A Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against DYRK1A in vitro.

  • Reaction Mixture Preparation: In a suitable microplate, prepare a reaction mixture containing a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), a specific peptide substrate for DYRK1A (e.g., Woodtide), and ATP.

  • Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.

  • Enzyme Addition: Initiate the kinase reaction by adding purified recombinant DYRK1A enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:

    • Radiometric Assay: Utilizing [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Using a system like ADP-Glo™ to measure ADP production, which is proportional to kinase activity.

    • Fluorescence Resonance Energy Transfer (FRET): Employing a labeled substrate and a phosphorylation-specific antibody to detect the phosphorylation event.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based NFAT-RE Promoter Assay

This assay is used to determine the effect of this compound on DYRK1A activity within a cellular context by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream target of DYRK1A.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in appropriate media. Co-transfect the cells with a luciferase reporter plasmid containing NFAT response elements (NFAT-RE) and a plasmid expressing DYRK1A. A control reporter plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Cell Stimulation and Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Stimulate the NFAT pathway using an appropriate agonist (e.g., ionomycin and phorbol 12-myristate 13-acetate (PMA)).

  • Cell Lysis: After a suitable incubation period (e.g., 12-24 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer. If a normalization control was used, measure its activity as well.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the percentage of inhibition of NFAT-RE-driven luciferase expression for each concentration of this compound and determine the IC₅₀ value.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cells (e.g., A549, HT-29, P-388) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation in vitro using light transmission aggregometry.

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Assay Setup: Adjust the platelet count in the PRP if necessary. Use PPP to set the 100% aggregation baseline in the aggregometer.

  • Compound Incubation: Pre-incubate the PRP with various concentrations of this compound or a vehicle control for a short period at 37°C.

  • Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to the PRP to induce aggregation.

  • Measurement: Monitor the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of this compound compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving this compound and a general workflow for its biological evaluation.

Aristolactam_BIII_Signaling_Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Tau Tau NFAT NFAT (Active, Nuclear) DYRK1A->Tau Phosphorylates DYRK1A->NFAT Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau (Pathological) NFAT_p Phosphorylated NFAT (Inactive, Cytoplasmic) Gene_Transcription Gene Transcription NFAT->Gene_Transcription

Caption: this compound inhibits DYRK1A, preventing Tau hyperphosphorylation and NFAT inactivation.

Experimental_Workflow Start Compound Procurement/ Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (DYRK1A) Start->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays Start->Cell_Based_Assays Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) In_Vitro_Kinase_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Based_Assays->Cytotoxicity_Assay NFAT_Reporter_Assay NFAT Reporter Assay Cell_Based_Assays->NFAT_Reporter_Assay Other_Assays Other Functional Assays (e.g., Anti-platelet) Cell_Based_Assays->Other_Assays Cytotoxicity_Assay->Data_Analysis NFAT_Reporter_Assay->Data_Analysis Other_Assays->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: General workflow for the biological evaluation of this compound.

Conclusion

This compound is a valuable research tool with well-documented biological activities, particularly as a potent inhibitor of DYRK1A. Its established synthesis route and the availability of detailed experimental protocols for its biological evaluation make it an attractive compound for researchers in the fields of cancer biology, neuropharmacology, and drug discovery. This technical guide serves as a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound and its derivatives.

References

Aristolactam BIII: A Technical Guide on a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Aristolactam BIII, a natural product identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). It collates key findings on its mechanism of action, biological activities, and therapeutic potential, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: DYRK1A Inhibition

This compound has been identified as a novel and potent inhibitor of DYRK1A, a kinase implicated in the pathology of several diseases, including Down syndrome (DS)[1]. The overexpression of DYRK1A, located on chromosome 21, is a significant pathogenic factor in DS[1]. This compound exerts its effects by binding to the ATP-binding pocket of DYRK1A. Molecular docking studies suggest its 9-methoxy-substitute forms a crucial hydrogen bond with the side chain of Lys188, an interaction essential for its potent inhibitory activity[2].

Inhibition of DYRK1A by this compound disrupts downstream signaling cascades, primarily the hyperphosphorylation of Tau protein and the modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This mechanism underlies its potential for rescuing disease-related phenotypes observed in preclinical models[1][2].

Mechanism_of_Action cluster_upstream Upstream cluster_downstream Downstream Pathological Events cluster_intervention Therapeutic Intervention DYRK1A DYRK1A Overexpression (e.g., in Down Syndrome) Tau Tau Hyperphosphorylation DYRK1A->Tau phosphorylates NFAT Altered NFAT Signaling DYRK1A->NFAT regulates Phenotypes DS-Related Phenotypes (Neurological & Proliferative Defects) Tau->Phenotypes NFAT->Phenotypes ALBIII This compound ALBIII->DYRK1A inhibits

Caption: Mechanism of this compound as a DYRK1A inhibitor.

Biological Activity and Efficacy

The primary biological activity of this compound stems from its potent and selective inhibition of DYRK1A and related kinases. This activity has been quantified in various assays and demonstrated in multiple disease models.

Kinase Inhibitory Profile

This compound shows high potency against DYRK1A and other members of the DYRK and CLK families. Its selectivity has been evaluated against a panel of other kinases.

KinaseIC₅₀ (nM)Source
DYRK1A 9.67[1]
DYRK1A 15.5[2][3]
DYRK1B 17.4[2][3]
CLK1 11.4[2][3]
CLK4 6.7[2][3]
DYRK4 >1000[2]
CDK1/cyclin B >1000[2]
CK2α1 >1000[2]
GSK-3β >1000[2]

Table 1: In vitro kinase inhibitory activity of this compound.

Rescue of Down Syndrome-Related Phenotypes

This compound has demonstrated significant therapeutic potential in cellular and animal models of Down syndrome.

Model SystemTreatmentKey Observed EffectsSource
DYRK1A Transgenic (TG) Mouse Fibroblasts This compoundRescued proliferative defects; Increased Cyclin D1 content.[1][3]
DS-like Drosophila Models 10 µM this compound (feed)Rescued neurological and phenotypic defects, including impaired neurogenesis and wing vein shortening.[1][3]
DYRK1A Transgenic (TG) Mice Oral AdministrationAcutely suppressed Tau hyperphosphorylation in the brain; Ameliorated exploratory behavioral deficits in the open field test.[1]

Table 2: Efficacy of this compound in preclinical models of Down syndrome.

Antitumor and Anti-inflammatory Activities

While the primary focus has been on DYRK1A inhibition, aristolactams as a class have been evaluated for other biological activities. Natural aristolactams, including this compound, have shown moderate antitumor activities in selected human cancer cell lines[4]. The broader class of aristolactams has also exhibited anti-inflammatory properties[5]. However, specific quantitative data for this compound in these areas is less detailed compared to its role as a DYRK1A inhibitor.

Key Experimental Protocols

The identification and validation of this compound as a DYRK1A inhibitor involved a multi-step screening and validation process.

Experimental_Workflow cluster_screening Screening Phase cluster_validation Validation Phase VirtualScreen Step 1: Virtual Screening (>300,000 compounds) NFATAssay Step 2: Cell-Based NFAT-RE Promoter Assay VirtualScreen->NFATAssay identifies primary hits KinaseAssay In Vitro Kinase Assay (IC₅₀ determination) NFATAssay->KinaseAssay confirms DYRK1A inhibition TauAssay Tau Phosphorylation Assay (in mammalian cells) KinaseAssay->TauAssay validates cellular activity InVivo In Vivo Models (Drosophila & Mouse) TauAssay->InVivo tests therapeutic potential

Caption: Workflow for identification and validation of this compound.
In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory activity and calculate the IC₅₀ value of this compound against purified DYRK1A and other kinases.

  • Methodology Summary:

    • Recombinant kinase protein (e.g., DYRK1A) is incubated in a reaction buffer containing a generic kinase substrate (e.g., a synthetic peptide) and ATP.

    • This compound is added at various concentrations.

    • The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay or radioisotope labeling ([³²P]-ATP).

    • Inhibitory activity is calculated as a percentage relative to a control (e.g., DMSO vehicle), and the IC₅₀ value is determined by fitting the data to a dose-response curve[1][2].

Cell-Based NFAT-RE Promoter Assay
  • Objective: To assess the ability of this compound to inhibit DYRK1A activity within a cellular context by measuring its effect on the NFAT signaling pathway.

  • Methodology Summary:

    • Mammalian cells (e.g., 293T) are co-transfected with plasmids expressing DYRK1A and an NFAT-response element (RE) driving a reporter gene (e.g., luciferase)[2].

    • The NFAT pathway is stimulated using agents like ionomycin (IM) and phorbol 12-myristate 13-acetate (PMA)[2].

    • Transfected cells are treated with varying concentrations of this compound for a defined period (e.g., 12 hours)[2].

    • Cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured.

    • A decrease in reporter activity in the presence of this compound indicates inhibition of the DYRK1A-NFAT pathway[2].

Tau Phosphorylation Assay in Mammalian Cells
  • Objective: To confirm that this compound can suppress DYRK1A-mediated hyperphosphorylation of Tau in cells.

  • Methodology Summary:

    • Mammalian cells (e.g., 293T) are engineered to overexpress both DYRK1A and Tau protein[1][2].

    • Cells are treated with this compound at desired concentrations.

    • Following treatment, cells are harvested and lysed.

    • Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated Tau (e.g., at residue Thr212) and total Tau[2][3].

    • A reduction in the ratio of phosphorylated Tau to total Tau demonstrates the inhibitory effect of the compound[1].

Synthesis and Structure-Activity Relationship (SAR)

This compound is a natural product belonging to a class of aporphinoid alkaloids[6]. Synthetic routes for aristolactam analogues have been developed, often involving strategies like C-H bond activation and dehydro-Diels-Alder reactions[4][7][8].

The structure of this compound is critical for its activity. Comparative studies with its analogue, Aristolactam BII, which lacks the 9-methoxy group, show that the latter has significantly reduced or no inhibitory effect on DYRK1A-induced Tau phosphorylation. This highlights the importance of the 9-methoxy substitute for potent DYRK1A inhibition, likely due to its role in forming a key hydrogen bond within the kinase's ATP-binding pocket[2].

Conclusion and Future Directions

This compound is a potent, naturally derived DYRK1A inhibitor with significant therapeutic potential, particularly for Down syndrome and potentially other DYRK1A-related diseases[1]. Its ability to rescue pathological phenotypes in both cellular and in vivo models is well-documented[1][3]. The compound's mechanism of action is clearly linked to the direct inhibition of DYRK1A kinase activity, leading to the normalization of downstream pathways involving Tau and NFAT[1][2].

Future research should focus on:

  • Comprehensive preclinical toxicology and pharmacokinetic studies to assess its drug-like properties.

  • Further exploration of its efficacy in other models of neurodegenerative diseases where Tau pathology is implicated.

  • Optimization of the aristolactam scaffold to improve potency, selectivity, and pharmaceutical properties.

References

Methodological & Application

Application Notes: Aristolactam BIII In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII is a naturally occurring compound that has garnered significant interest in the scientific community for its potent and selective inhibitory effects on several protein kinases. Notably, it has been identified as a powerful inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in the pathology of Down syndrome and other neurological conditions.[1] This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against DYRK1A and other susceptible kinases. Additionally, it summarizes the known inhibitory concentrations and outlines the relevant signaling pathways.

Data Presentation

The inhibitory activity of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The table below summarizes the reported IC50 values for this compound against several key kinases.

KinaseIC50 (nM)
DYRK1A9.67[1]
CLK46.7[2]
CLK111.4[2]
DYRK1B17.4[2]

Experimental Protocols

This section details a generalized protocol for an in vitro kinase assay to determine the IC50 of this compound. This protocol can be adapted for different kinase targets and detection methods (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

  • Recombinant human DYRK1A (or other target kinase)

  • Kinase substrate (e.g., a specific peptide or a generic substrate like myelin basic protein)[3]

  • This compound

  • Adenosine triphosphate (ATP), [γ-³²P]-ATP for radiometric assays

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • 96-well plates

  • Plate reader (scintillation counter for radiometric assays, spectrophotometer or fluorometer for other methods)

  • Stop solution (e.g., phosphoric acid for radiometric assays)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound to be tested.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the desired concentration of the kinase substrate.

    • Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Add the recombinant kinase to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiation of Kinase Reaction:

    • Start the kinase reaction by adding a solution of ATP (and [γ-³²P]-ATP for radiometric assays) to each well.[4] The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution.

  • Detection of Kinase Activity:

    • Radiometric Assay: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays: Follow the manufacturer's instructions for the specific assay kit being used. These assays typically measure the amount of ADP produced or the phosphorylation of a specific antibody-recognized substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagram of the In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis Compound This compound Serial Dilution Add_Compound Add this compound or Vehicle Compound->Add_Compound Kinase Recombinant Kinase Reaction_Mix Combine Kinase, Substrate, & Buffer Kinase->Reaction_Mix Substrate Kinase Substrate Substrate->Reaction_Mix ATP ATP Solution Start_Reaction Add ATP to Initiate ATP->Start_Reaction Reaction_Mix->Add_Compound Add_Compound->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Detection Measure Kinase Activity Stop_Reaction->Detection Analysis Calculate % Inhibition & Determine IC50 Detection->Analysis

Caption: Workflow for the in vitro kinase assay to determine this compound IC50.

Diagram of the DYRK1A Signaling Pathway and Inhibition by this compound

G cluster_pathway DYRK1A Signaling Cascade DYRK1A DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation Neuronal_Dev Neuronal Development Tau->Neuronal_Dev Modulates Cell_Cycle Cell Cycle Progression NFAT->Cell_Cycle Regulates Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A Inhibits

Caption: Inhibition of the DYRK1A signaling pathway by this compound.

References

Application Notes and Protocols: Aristolactam BIII in Down Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), caused by the trisomy of chromosome 21, leads to a range of developmental and health issues, including intellectual disability. One of the key genes implicated in the neuropathology of DS is DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is overexpressed by approximately 1.5-fold in individuals with Down syndrome.[1] This overexpression contributes to altered brain development and cognitive deficits. Consequently, inhibitors of DYRK1A are being actively investigated as a potential therapeutic strategy for Down syndrome.[1][2]

Aristolactam BIII, a natural product, has been identified as a potent inhibitor of DYRK1A.[1][3] Research has demonstrated its potential in rescuing Down syndrome-related phenotypes in various experimental models, making it a valuable tool for both basic research and drug development.[1][4] These application notes provide a summary of the quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for utilizing this compound in Down syndrome research.

Quantitative Data

The inhibitory activity of this compound against DYRK1A has been quantified, providing a benchmark for its potency. This data is crucial for determining appropriate experimental concentrations.

CompoundTargetAssay TypeIC50 (nM)Source
This compoundDYRK1AIn vitro kinase assay9.67[1][3][5]

Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A. In the context of Down syndrome, the overexpression of DYRK1A leads to the hyperphosphorylation of several downstream targets, including Tau protein. Tau hyperphosphorylation is a pathological hallmark of Alzheimer's disease, a condition that individuals with Down syndrome are at a high risk of developing at an early age.[6] By inhibiting DYRK1A, this compound reduces the phosphorylation of Tau, potentially mitigating the downstream neurodegenerative effects.

DYRK1A_Pathway cluster_DS Down Syndrome Pathology DS Trisomy 21 DYRK1A_overexpression DYRK1A Overexpression (1.5-fold) DS->DYRK1A_overexpression Tau_hyperphosphorylation Tau Hyperphosphorylation DYRK1A_overexpression->Tau_hyperphosphorylation phosphorylates Neurodegeneration Cognitive Deficits & Neurodegeneration Tau_hyperphosphorylation->Neurodegeneration Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A_overexpression inhibits

Caption: Signaling pathway of DYRK1A in Down syndrome and the inhibitory action of this compound.

Experimental Workflow

A typical experimental workflow to evaluate the efficacy of this compound in Down syndrome models involves a multi-tiered approach, starting from in vitro validation to in vivo behavioral studies.

Experimental_Workflow cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo A In Vitro Kinase Assay (DYRK1A Inhibition) B Cell-Based Assays (e.g., Tau Phosphorylation in HEK293T or SH-SY5Y cells) A->B C Cell Proliferation Assay (DYRK1A transgenic fibroblasts) B->C D Drosophila Model (Phenotypic Rescue) C->D E Mouse Model (e.g., DYRK1A Transgenic) D->E F Behavioral Tests (e.g., Open Field Test) E->F G Biochemical Analysis (e.g., Brain Tau Phosphorylation) E->G

Caption: Experimental workflow for evaluating this compound in Down syndrome research.

Experimental Protocols

In Vitro DYRK1A Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on DYRK1A kinase activity.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the DYRK1A enzyme, DYRKtide substrate, and the various concentrations of this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell-Based Tau Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit DYRK1A-mediated Tau phosphorylation in a cellular context.

Materials:

  • HEK293T or SH-SY5Y cells

  • Expression vectors for human Tau and DYRK1A

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Tau (specific for sites like Thr212, Ser202, Ser404), anti-total-Tau, anti-DYRK1A, and anti-loading control (e.g., β-actin or GAPDH).[6]

  • Secondary antibodies (HRP-conjugated)

  • Western blotting equipment and reagents

Procedure:

  • Co-transfect cells with human Tau and DYRK1A expression vectors.

  • After 24-48 hours, treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 12-24 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the ratio of phosphorylated Tau to total Tau.

Cell Proliferation Assay

Objective: To evaluate if this compound can rescue the proliferative defects in cells overexpressing DYRK1A.

Materials:

  • Fibroblasts derived from DYRK1A transgenic mice or a suitable cell line overexpressing DYRK1A.

  • Cell culture medium

  • This compound

  • BrdU (5-bromo-2'-deoxyuridine) labeling reagent

  • Anti-BrdU antibody

  • Fluorescence microscope or plate reader

Procedure:

  • Seed the DYRK1A-overexpressing fibroblasts in a multi-well plate.

  • Treat the cells with this compound or vehicle control.

  • Add BrdU to the culture medium and incubate for a period to allow incorporation into the DNA of proliferating cells.

  • Fix and permeabilize the cells.

  • Incubate with an anti-BrdU antibody.

  • Add a fluorescently labeled secondary antibody.

  • Quantify the number of BrdU-positive cells by fluorescence microscopy or a plate reader to determine the proliferation rate.

In Vivo Studies in a Drosophila Model of Down Syndrome

Objective: To assess the ability of this compound to rescue Down syndrome-related phenotypes in a living organism.

Materials:

  • Drosophila strain overexpressing the human DYRK1A ortholog, minibrain (mnb), in specific tissues (e.g., eye or wing).

  • Standard Drosophila food medium.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Stereomicroscope for phenotype analysis.

Procedure:

  • Prepare Drosophila food containing a specific concentration of this compound (e.g., 10 µM) or the vehicle control.[4]

  • Allow parent flies to lay eggs on the treated food.

  • Raise the progeny at a controlled temperature.

  • Analyze the adult progeny for the rescue of specific phenotypes, such as the rough eye phenotype or wing vein defects, using a stereomicroscope.[4]

  • Quantify the severity of the phenotype in treated versus control groups.

In Vivo Studies in a DYRK1A Transgenic Mouse Model

Objective: To evaluate the efficacy of this compound in a mammalian model of Down syndrome, assessing both biochemical and behavioral outcomes.

Materials:

  • DYRK1A transgenic (TG) mice and wild-type littermates.

  • This compound formulated for oral administration.

  • Open field test apparatus.

  • Equipment for tissue collection and processing.

  • Reagents for Western blotting (as described in Protocol 2).

Procedure:

  • Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg body weight) or vehicle to DYRK1A TG mice via oral gavage.[1]

  • Behavioral Analysis (Open Field Test):

    • Habituate the mice to the testing room.

    • Place each mouse individually into the center of the open field arena.

    • Record the activity of the mouse for a set duration (e.g., 5-10 minutes) using a video tracking system.[7][8][9]

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.[9]

  • Biochemical Analysis:

    • At a specified time point after the final dose, euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).

    • Prepare brain lysates as described in Protocol 2.

    • Perform Western blotting to analyze the levels of phosphorylated Tau and total Tau.

Conclusion

This compound is a potent and valuable research tool for investigating the role of DYRK1A in Down syndrome. The protocols outlined above provide a framework for characterizing its inhibitory activity and assessing its therapeutic potential in a variety of preclinical models. These studies can contribute to a better understanding of the molecular mechanisms underlying Down syndrome and aid in the development of novel therapeutic strategies.

References

Aristolactam BIII: A Potent Tool for Investigating Tau Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tau, a microtubule-associated protein, plays a crucial role in maintaining neuronal stability. However, its hyperphosphorylation is a key pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease and other tauopathies. The dysregulation of various protein kinases, such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), glycogen synthase kinase 3β (GSK-3β), and cyclin-dependent kinase 5 (CDK5), is implicated in this aberrant phosphorylation. Aristolactam BIII, a natural product, has emerged as a potent and selective inhibitor of DYRK1A, offering a valuable pharmacological tool to dissect the mechanisms of Tau phosphorylation and explore potential therapeutic interventions.

These application notes provide a comprehensive overview of the use of this compound in studying Tau phosphorylation, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A. DYRK1A is a priming kinase, meaning it phosphorylates Tau at specific residues, which in turn facilitates subsequent phosphorylation by other kinases like GSK-3β, leading to a cascade of hyperphosphorylation. By inhibiting DYRK1A, this compound effectively reduces the initial phosphorylation events, thereby preventing the downstream hyperphosphorylation of Tau. This targeted inhibition makes it an excellent tool for isolating the specific contribution of DYRK1A to Tau pathology.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting DYRK1A and reducing Tau phosphorylation.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
DYRK1A IC50 9.67 nM[1]
CLK1 IC50 11.4 nM[2]
CLK4 IC50 6.7 nM[2]
DYRK1B IC50 17.4 nM[2]

Table 2: Cellular and In Vivo Effects of this compound on Tau Phosphorylation

Experimental SystemThis compound Concentration/DoseAffected Tau Phosphorylation SitesObserved EffectReference
293T cells overexpressing TauNot specifiedThreonine 212 (T212)Inhibition of phosphorylation[2]
DYRK1A Transgenic Mice10 or 30 mg/kg (oral administration)Threonine 231 (T231), Threonine 212 (T212), Serine 202/Threonine 205 (S202/T205)Dramatic reduction in phosphorylation in the hippocampus and frontal cortex[2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on Tau phosphorylation.

In Vitro DYRK1A Kinase Assay

This assay measures the direct inhibitory effect of this compound on DYRK1A activity using a recombinant Tau protein substrate.

Materials:

  • Recombinant human DYRK1A (e.g., SignalChem, T02-10G-10)

  • Recombinant human Tau-441 protein (e.g., SignalChem, T08-55BN-20)

  • This compound

  • Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT

  • ATP (100 µM)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • 96-well plates

  • Incubator at 30°C

  • Phosphocellulose paper or other method for detecting phosphorylation

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, recombinant Tau protein (substrate), and the desired concentrations of this compound (or vehicle control).

  • Add recombinant DYRK1A to the reaction mixture.

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA or boiling in SDS-PAGE sample buffer).

  • Detect and quantify Tau phosphorylation. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For non-radiometric assays like ADP-Glo™, follow the manufacturer's instructions.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Culture and Treatment

This protocol describes how to treat cultured neuronal cells with this compound to assess its effect on Tau phosphorylation.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, N2a) or primary neurons

  • Cell culture medium and supplements

  • This compound (dissolved in a suitable solvent like DMSO)

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., Sigma-Aldrich, P8340, P5726)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Plate cells at a suitable density and allow them to adhere and grow.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer directly to the plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract for further analysis.

Western Blot Analysis of Tau Phosphorylation

This protocol details the detection and quantification of phosphorylated Tau in cell lysates or tissue homogenates.

Materials:

  • Protein lysates from cell culture or tissue

  • BCA Protein Assay Kit (e.g., Thermo Scientific, 23225)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against total Tau and specific phospho-Tau sites (e.g., pT231, pT212, pS202/T205)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use antibodies specific for total Tau as a loading control and phospho-specific Tau antibodies to detect phosphorylation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize the phospho-Tau signal to the total Tau signal.

Immunoprecipitation of Phosphorylated Tau

This protocol is for enriching phosphorylated Tau from complex protein mixtures like brain tissue homogenates.

Materials:

  • Brain tissue homogenate

  • Lysis buffer (as in the cell culture protocol)

  • Antibody against phosphorylated Tau (e.g., AT8 for pS202/T205)

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Microcentrifuge tubes and rotator

Procedure:

  • Pre-clear the brain homogenate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and collect the supernatant.

  • Add the phospho-Tau specific antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Wash the beads several times with cold wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting as described above.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound's effect on Tau phosphorylation.

Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates (e.g., T212) pTau_primed Primed p-Tau GSK3B GSK-3β pTau_hyper Hyperphosphorylated Tau GSK3B->pTau_primed Phosphorylates Aggregation Aggregation (Neurofibrillary Tangles) pTau_hyper->Aggregation

Caption: Signaling pathway of Tau phosphorylation inhibited by this compound.

start Start: Neuronal Cell Culture or In Vivo Model treatment Treatment with This compound start->treatment lysis Cell Lysis or Tissue Homogenization treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant ip Immunoprecipitation (Optional, for enrichment) protein_quant->ip Optional wb Western Blot Analysis (p-Tau / Total Tau) protein_quant->wb ip->wb data_analysis Data Analysis and Quantification wb->data_analysis end End: Assess Inhibition of Tau Phosphorylation data_analysis->end

Caption: Experimental workflow for studying this compound's effect on Tau phosphorylation.

References

Aristolactam BIII: A Novel Therapeutic Candidate for Down Syndrome Phenotypes in Drosophila Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction:

Down syndrome (DS), caused by the trisomy of chromosome 21, leads to the overexpression of several genes, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This overexpression is a significant factor in the pathogenesis of DS. Aristolactam BIII, a natural product, has been identified as a potent inhibitor of DYRK1A kinase activity.[1] Research utilizing Drosophila melanogaster models of Down syndrome, which overexpress the human DYRK1A ortholog minibrain (mnb), has demonstrated the therapeutic potential of this compound in rescuing various neurological and phenotypic defects.[1][2] These findings suggest that this compound could be a promising therapeutic agent for treating DYRK1A-related diseases.[1]

This document provides detailed application notes and protocols for the use of this compound in Drosophila models of disease, specifically focusing on Down syndrome-related phenotypes. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, genetics, and pharmacology.

Data Presentation

The following table summarizes the quantitative data from studies evaluating the effect of this compound on a key phenotype in a Drosophila model of Down syndrome.

Model Phenotype Treatment Concentration Number of Progeny Analyzed (n) Percentage with Defect Reference
MS1096 > 2xmnbDistal truncation of L5 wing veinDMSO (Control)-214~60%[2]
MS1096 > 2xmnbDistal truncation of L5 wing veinThis compound10 µM176~30%[2]

Signaling Pathway

This compound functions by inhibiting the kinase activity of DYRK1A (or its Drosophila ortholog, Minibrain). This inhibition prevents the hyperphosphorylation of downstream targets, such as the Tau protein, which is implicated in neurodegenerative diseases.

DYRK1A_Inhibition cluster_0 Normal Physiology cluster_1 Down Syndrome Model (mnb overexpression) cluster_2 This compound Treatment DYRK1A DYRK1A Phosphorylated_Tau Phosphorylated_Tau DYRK1A->Phosphorylated_Tau Phosphorylation Tau Tau Overexpressed_DYRK1A Overexpressed DYRK1A/mnb Hyperphosphorylated_Tau Hyperphosphorylated Tau Overexpressed_DYRK1A->Hyperphosphorylated_Tau Hyperphosphorylation Neuronal_Defects Neuronal & Phenotypic Defects Hyperphosphorylated_Tau->Neuronal_Defects Aristolactam_BIII This compound Aristolactam_BIII->Overexpressed_DYRK1A Inhibits

Figure 1: Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for key experiments involving this compound treatment in Drosophila models of Down syndrome are provided below.

Preparation of this compound-Supplemented Fly Food

This protocol describes the preparation of Drosophila food containing this compound for therapeutic administration.

Materials:

  • Standard Drosophila food medium

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Sterile containers for food vials

  • Microwave or water bath for melting food

Procedure:

  • Prepare a stock solution of this compound in DMSO. For a final concentration of 10 µM in the food, a 10 mM stock solution is recommended for ease of dilution.

  • Melt the standard Drosophila food medium using a microwave or water bath.

  • Allow the food to cool to approximately 60°C. This is crucial to prevent the degradation of the compound.

  • Add the this compound stock solution to the cooled food to achieve the desired final concentration (e.g., 10 µM). For the control group, add an equivalent volume of DMSO.

  • Mix the food thoroughly to ensure even distribution of the compound.

  • Dispense the supplemented food into sterile vials and allow it to solidify at room temperature.

  • Store the prepared food at 4°C until use.

Drosophila Husbandry and Treatment

This protocol outlines the procedure for raising and treating the Drosophila model with this compound.

Fly Stocks:

  • Experimental line: A Drosophila line overexpressing minibrain (mnb), such as MS1096-GAL4 > UAS-2xmnb.

  • Control line: A corresponding genetic background control, such as MS1096-GAL4 crossed with the wild-type strain.

Procedure:

  • Set up crosses of the desired fly stocks in vials containing either the this compound-supplemented food or the DMSO control food.

  • Allow the parent flies to lay eggs for 2-3 days and then remove them from the vials.

  • Raise the progeny at a constant temperature (e.g., 25°C).

  • Collect the adult progeny for phenotype analysis.

Analysis of Wing Phenotype

This protocol details the method for analyzing the wing vein defects in adult flies.

Materials:

  • Stereomicroscope

  • Microscope slides and coverslips

  • Ethanol (70% and 100%)

  • Glycerol or mounting medium

Procedure:

  • Anesthetize the adult flies using CO2 or by cooling.

  • Carefully remove the wings from the flies using fine forceps.

  • Dehydrate the wings by passing them through a series of ethanol washes (70% followed by 100%).

  • Mount the wings on a microscope slide with a drop of glycerol or mounting medium and place a coverslip over them.

  • Examine the wings under a stereomicroscope and score for the presence of distal truncation of the L5 vein.[2]

  • Calculate the percentage of flies with the wing defect for both the treated and control groups.

Analysis of Eye Phenotype

This protocol describes the method for analyzing the rough eye phenotype.

Materials:

  • Scanning Electron Microscope (SEM) or a high-resolution stereomicroscope

  • Fly anesthetizing equipment (CO2 or cooling)

Procedure:

  • Anesthetize adult flies from both the treated and control groups.

  • Mount the flies for viewing under the microscope. For SEM, this will involve a specific fixation and coating protocol. For light microscopy, flies can be positioned on a slide.

  • Capture images of the eyes and qualitatively or quantitatively assess the roughness and size of the eyes.[2] Compare the phenotypes of the this compound-treated flies to the DMSO-treated controls.

Analysis of Neurogenesis

This protocol provides a general outline for assessing neurogenesis in the embryonic nervous system.

Fly Stocks:

  • A line with a pan-neuronal driver and a fluorescent reporter, such as elav-GAL4, UAS-Synaptobrevin-EGFP, crossed with the mnb overexpression line.

Procedure:

  • Collect embryos from the treated and control crosses.

  • Age the embryos to the desired developmental stage (e.g., late stage 17).

  • Fix and mount the embryos on microscope slides.

  • Visualize the synaptic regions, marked by the EGFP fluorescence, using a confocal microscope.[2]

  • Analyze the images for defects in the central nervous system (CNS) and peripheral nervous system (PNS) and assess the rescue of these defects in the this compound-treated group.[2]

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficacy of this compound in a Drosophila disease model.

Experimental_Workflow Start Start Prepare_Food Prepare this compound and Control (DMSO) Food Start->Prepare_Food Set_Crosses Set up Drosophila Crosses on Prepared Food Prepare_Food->Set_Crosses Raise_Progeny Raise Progeny to Adulthood Set_Crosses->Raise_Progeny Phenotype_Analysis Phenotypic Analysis Raise_Progeny->Phenotype_Analysis Wing_Analysis Wing Vein Analysis Phenotype_Analysis->Wing_Analysis Eye_Analysis Eye Roughness Analysis Phenotype_Analysis->Eye_Analysis Neurogenesis_Analysis Embryonic Neurogenesis Analysis Phenotype_Analysis->Neurogenesis_Analysis Data_Analysis Data Analysis and Statistical Comparison Wing_Analysis->Data_Analysis Eye_Analysis->Data_Analysis Neurogenesis_Analysis->Data_Analysis Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion

Figure 2: General experimental workflow.

References

Application Notes and Protocols: NFAT-RE Promoter Assay for DYRK1A Inhibition by Aristolactam BIII

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme implicated in various cellular processes, and its overactivity is linked to pathologies such as Down syndrome and Alzheimer's disease. A key function of DYRK1A is the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A phosphorylates NFAT transcription factors, which promotes their export from the nucleus to the cytoplasm, thereby inhibiting their transcriptional activity.[1] This inhibitory action makes DYRK1A a compelling therapeutic target.

Aristolactam BIII, a natural compound, has been identified as a potent inhibitor of DYRK1A.[2][3] A common and effective method to quantify the cellular activity of DYRK1A inhibitors is the NFAT-response element (NFAT-RE) promoter assay. This assay relies on a reporter gene, typically luciferase, under the control of an NFAT-RE promoter. Inhibition of DYRK1A prevents the nuclear export of NFAT, leading to increased NFAT-dependent transcription of the luciferase gene and a corresponding increase in luminescence.[4][5]

These application notes provide a detailed protocol for utilizing the NFAT-RE promoter assay to characterize the inhibitory effect of this compound on DYRK1A.

Signaling Pathway and Experimental Workflow

DYRK1A-NFAT Signaling Pathway

DYRK1A_NFAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_ion Ca²⁺ Influx Calcineurin_inactive Calcineurin (Inactive) Ca_ion->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Import DYRK1A DYRK1A DYRK1A->NFAT Phosphorylates Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A Inhibits NFAT_n->NFAT Nuclear Export NFAT_RE NFAT-RE NFAT_n->NFAT_RE Binds to Luciferase Luciferase Gene NFAT_RE->Luciferase Activates Transcription Reporter_Signal Luminescence Luciferase->Reporter_Signal

Caption: DYRK1A-NFAT signaling and the effect of this compound.

Experimental Workflow for NFAT-RE Promoter Assay

NFAT_RE_Workflow start Start cell_culture Seed HEK293T cells in a 96-well plate start->cell_culture transfection Co-transfect with NFAT-RE-Luciferase and DYRK1A expression plasmids cell_culture->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat cells with this compound (various concentrations) incubation1->treatment stimulation Stimulate with PMA and Ionomycin treatment->stimulation incubation2 Incubate for 12 hours stimulation->incubation2 lysis Lyse cells and add luciferase substrate incubation2->lysis measurement Measure luminescence using a luminometer lysis->measurement analysis Data analysis and IC50 determination measurement->analysis end End analysis->end

Caption: Workflow of the NFAT-RE promoter assay.

Experimental Protocols

This protocol is based on methodologies described for cell-based NFAT-RE promoter assays used to screen for DYRK1A inhibitors.[6]

Materials
  • Cell Line: HEK293T cells

  • Plasmids:

    • NFAT-RE Luciferase reporter plasmid

    • DYRK1A expression plasmid

    • Control plasmid (e.g., Renilla luciferase for normalization)

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Transfection reagent (e.g., Lipofectamine 3000)

    • This compound (dissolved in DMSO)

    • Phorbol 12-myristate 13-acetate (PMA)

    • Ionomycin

    • Luciferase assay system (e.g., Dual-Glo Luciferase Assay System)

    • Phosphate Buffered Saline (PBS)

  • Equipment:

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Methods
  • Cell Seeding:

    • A day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 105 cells/ml.

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol.

    • Co-transfect the cells with the NFAT-RE luciferase reporter plasmid and the DYRK1A expression plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

    • Incubate the cells for 24 hours.

  • Compound Treatment and Cell Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the transfected cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • To activate the NFAT pathway, treat the cells with PMA (final concentration: 10 ng/ml) and Ionomycin (final concentration: 5 µM).[6]

    • Incubate the cells for an additional 12 hours.[6]

  • Luciferase Assay:

    • After the 12-hour incubation, remove the medium.

    • Lyse the cells and perform the luciferase assay according to the manufacturer's instructions for the chosen luciferase assay system.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • If a normalization control (e.g., Renilla luciferase) was used, calculate the ratio of Firefly to Renilla luciferase activity for each well.

    • Normalize the data to the stimulated control (PMA/Ionomycin treated cells without inhibitor).

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which represents the concentration of this compound that causes 50% inhibition of the DYRK1A-mediated suppression of NFAT activity.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on NFAT-RE luciferase activity, as determined by the promoter assay. The data demonstrates that increasing concentrations of this compound lead to a significant increase in luciferase activity, indicative of DYRK1A inhibition.

This compound Concentration (nM)Normalized Luciferase Activity (Fold Induction)
01.0
11.8
103.5
1005.2
10005.8

Note: The data in this table is representative and synthesized based on graphical data from existing literature for illustrative purposes.

An in vitro kinase assay has determined the IC50 value of this compound for DYRK1A to be 9.67 nM.[2]

Conclusion

The NFAT-RE promoter assay is a robust and reliable method for assessing the cellular inhibitory activity of compounds targeting DYRK1A. The protocol outlined here provides a detailed workflow for characterizing the inhibitory potential of this compound. The dose-dependent increase in luciferase activity upon treatment with this compound confirms its mechanism of action in a cellular context, validating its potential as a therapeutic agent for DYRK1A-associated diseases. This assay is a valuable tool for the discovery and development of novel DYRK1A inhibitors.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Aristolactam BIII Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Aristolactam BIII analogs and the subsequent evaluation of their structure-activity relationships (SAR). These compounds have garnered significant interest due to their diverse biological activities, including antitumor, anti-HIV, and kinase inhibitory properties.

Introduction

Aristolactams are a class of naturally occurring phenanthrene lactam alkaloids that have demonstrated a wide range of biological activities.[1] this compound, in particular, has been identified as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in Down syndrome.[2][3] Furthermore, various synthetic analogs of aristolactams have exhibited significant antitumor and anti-HIV-1 activities.[4][5] The development of synthetic routes to these analogs is crucial for exploring their therapeutic potential and for conducting detailed SAR studies to optimize their potency and selectivity.

This document outlines a general synthetic strategy for preparing this compound analogs, provides protocols for key biological assays to determine their activity, and presents SAR data to guide future drug design efforts.

Synthetic Workflow

The synthesis of this compound analogs can be efficiently achieved through a two-step process involving a ruthenium-catalyzed oxidative cyclization followed by a dehydro-Diels-Alder reaction.[2][6] This approach allows for the construction of a library of derivatives with substituents on various rings of the aristolactam scaffold.[2][6]

Synthesis_Workflow cluster_step1 Step 1: Ruthenium-Catalyzed Oxidative Cyclization cluster_step2 Step 2: Dehydro-Diels-Alder Reaction Benzamide Substituted Benzamide Isoindolinone 3-Methyleneisoindolin-1-one Intermediate Benzamide->Isoindolinone [Ru(p-cymene)Cl2]2, Cu(OAc)2·H2O VinylSulfone Vinyl Sulfone VinylSulfone->Isoindolinone Aristolactam This compound Analog Isoindolinone->Aristolactam CsF, CH3CN Benzyne Benzyne Precursor Benzyne->Aristolactam

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyleneisoindolin-1-one Intermediate[2][6]

Materials:

  • Substituted benzamide

  • Phenyl vinyl sulfone

  • [Ru(p-cymene)Cl2]2

  • Cu(OAc)2·H2O

  • Toluene, anhydrous

Procedure:

  • To a screw-capped tube, add the substituted benzamide (1.0 mmol), phenyl vinyl sulfone (1.2 mmol), [Ru(p-cymene)Cl2]2 (0.025 mmol), and Cu(OAc)2·H2O (2.0 mmol).

  • Add anhydrous toluene (3.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the 3-methyleneisoindolin-1-one intermediate.

Protocol 2: Synthesis of this compound Analog[2][6]

Materials:

  • 3-Methyleneisoindolin-1-one intermediate

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor)

  • Cesium fluoride (CsF)

  • Acetonitrile (CH3CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask, add the 3-methyleneisoindolin-1-one intermediate (1.0 mmol) and CsF (3.0 mmol).

  • Add anhydrous acetonitrile (5.0 mL) to the flask.

  • Add the benzyne precursor (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the this compound analog.

Protocol 3: In Vitro DYRK1A Kinase Assay[1]

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing kinase buffer, DYRK1A enzyme, and the peptide substrate.

  • Add the test compounds at various concentrations to the reaction mixture in a 96-well plate. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: MTT Cytotoxicity Assay[7][8]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 5: Anti-HIV-1 Tat-Mediated Transcription Assay[5][9]

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CXCR4, and CCR5, with an integrated HIV-1 LTR-luciferase reporter)

  • HIV-1 virus stock (e.g., NL4-3)

  • Cell culture medium

  • Test compounds (this compound analogs)

  • Luciferase assay reagent

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Infect the cells with HIV-1 virus.

  • Incubate the infected cells for 48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Calculate the percentage of inhibition of Tat-mediated transcription and determine the IC50 value.

Structure-Activity Relationship (SAR) Data

The following tables summarize the biological activities of selected this compound and its analogs.

Table 1: DYRK1A Inhibitory Activity of Aristolactam Analogs

CompoundR1R2R3R4IC50 (nM)[6]
This compoundOCH3HOCH3OCH39.7
Aristolactam IHHOCH3OCH3>1000
Aristolactam BIIHHOCH3OCH3>1000
Analog 1OCH3OCH3HH50.2
Analog 2FHOCH3OCH315.8
Analog 3ClHOCH3OCH322.4

Note: The positions R1-R4 refer to substitutions on the phenanthrene core. Specific positions should be clarified with reference to the original publication's numbering scheme.

Table 2: Antitumor Activity of Aristolactam Analogs

CompoundCell LineGI50 (µM)[4]
This compoundA549 (Lung)2.5
This compoundHeLa (Cervical)3.1
Synthetic Analog AA549 (Lung)0.8
Synthetic Analog AHeLa (Cervical)1.2
Synthetic Analog BA549 (Lung)>10
Synthetic Analog BHeLa (Cervical)>10

Note: Synthetic analogs A and B represent compounds with specific modifications detailed in the cited literature.

Table 3: Anti-HIV-1 Activity of Aristolactam Analogs

CompoundR-group on Lactam NitrogenIC50 (µM)[5]
Analog XH>20
Analog YMethyl8.5
Analog Z2-(piperidin-1-yl)ethyl1.03

Signaling Pathways

DYRK1A Signaling Pathway

This compound exerts its effects in models of Down syndrome by inhibiting the kinase activity of DYRK1A.[2] DYRK1A is known to phosphorylate several downstream targets, including Tau protein. Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease, which is prevalent in individuals with Down syndrome.[2] By inhibiting DYRK1A, this compound reduces Tau phosphorylation.

DYRK1A_Pathway cluster_inhibition Inhibition cluster_pathway DYRK1A Signaling Aristolactam_BIII This compound Analog DYRK1A DYRK1A Kinase Aristolactam_BIII->DYRK1A Tau Tau Protein DYRK1A->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Neurofibrillary_Tangles Neurofibrillary Tangles pTau->Neurofibrillary_Tangles

Caption: Inhibition of the DYRK1A signaling pathway by this compound analogs.

HIV-1 Tat-Mediated Transcription Pathway

Certain this compound analogs inhibit HIV-1 replication by targeting the Tat-mediated transcription process.[5] The HIV-1 Tat protein is a potent transactivator that is essential for viral gene expression. It binds to the TAR RNA element present at the 5' end of all viral transcripts and recruits the positive transcription elongation factor b (P-TEFb) complex, leading to efficient transcription of the viral genome.[7]

HIV_Tat_Pathway cluster_inhibition Inhibition cluster_transcription HIV-1 Tat-Mediated Transcription Aristolactam_Analog This compound Analog Tat HIV-1 Tat Protein Aristolactam_Analog->Tat Inhibits Function TAR_RNA TAR RNA Element Tat->TAR_RNA Binds to PTEFb P-TEFb Complex TAR_RNA->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Viral_Transcription Viral Gene Transcription RNAPII->Viral_Transcription Elongation

Caption: Inhibition of HIV-1 Tat-mediated transcription by this compound analogs.

References

Aristolactam BIII: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII is a natural alkaloid that has emerged as a potent and selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1] DYRK1A is a crucial kinase implicated in the hyperphosphorylation of Tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease and Down syndrome.[1][2] The overexpression of DYRK1A is associated with cognitive deficits and neurodegeneration.[3] this compound, by inhibiting DYRK1A, presents a valuable pharmacological tool for studying the underlying mechanisms of these diseases and for the preclinical evaluation of potential therapeutic strategies aimed at mitigating Tau pathology. This document provides detailed application notes and experimental protocols for the use of this compound in neurodegenerative disease research.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)Source
DYRK1A9.67Choi et al., 2021[1]
DYRK1A15.5
CLK111.4
CLK46.7
DYRK1B17.4
Table 2: In Vivo Efficacy of this compound in a DYRK1A Transgenic Mouse Model
Treatment GroupDosage (mg/kg body weight)OutcomeSource
This compound (Oral Gavage)10Significant suppression of Tau phosphorylation in the hippocampus and frontal cortex.Choi et al., 2021,[3]
This compound (Oral Gavage)30Significant suppression of Tau phosphorylation in the hippocampus and frontal cortex.Choi et al., 2021,[3]

Signaling Pathway

DYRK1A_Inhibition_by_Aristolactam_BIII

Experimental Protocols

In Vitro DYRK1A Kinase Assay

This protocol is designed to assess the direct inhibitory effect of this compound on DYRK1A kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide substrate (a peptide substrate for DYRK1A)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x kinase/substrate solution (recombinant DYRK1A and DYRKtide in reaction buffer) to each well of a 384-well plate.

    • Add 5 µL of 2x this compound solution (or DMSO for control) to the appropriate wells.

    • To initiate the reaction, add 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow

Cell-Based Tau Phosphorylation Assay

This protocol describes how to assess the effect of this compound on Tau phosphorylation in a cellular context. HEK293T cells are commonly used for their high transfection efficiency.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Plasmids encoding human Tau (e.g., pEGFP-Tau) and a constitutively active form of DYRK1A (if endogenous levels are insufficient)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membranes

  • Primary antibodies: anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404), anti-total-Tau, anti-DYRK1A, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM.

    • Co-transfect cells with plasmids encoding human Tau and DYRK1A using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO (vehicle control) for an additional 24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of phosphorylated Tau to total Tau and compare the different treatment groups.

Cell_Based_Assay_Workflow

In Vivo Assessment in DYRK1A Transgenic Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a transgenic mouse model overexpressing DYRK1A.

Materials:

  • DYRK1A transgenic mice and wild-type littermates

  • This compound

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Anesthesia and surgical tools for tissue collection

  • Liquid nitrogen

  • Tissue homogenization buffer

  • Western blot reagents (as described in Protocol 2)

  • Open field test apparatus

Procedure:

A. Drug Administration and Tissue Collection:

  • Acclimate mice to the housing and handling conditions.

  • Administer this compound (10 or 30 mg/kg) or vehicle to the mice via oral gavage.

  • At a specified time point post-administration (e.g., 30-40 minutes for acute effects), anesthetize the mice and perfuse with ice-cold saline.[3]

  • Dissect the hippocampus and frontal cortex, snap-freeze the tissues in liquid nitrogen, and store at -80°C.

  • Homogenize the brain tissue and perform Western blotting for phosphorylated and total Tau as described in Protocol 2.

B. Behavioral Assessment (Open Field Test):

  • Habituate the mice to the testing room for at least 30 minutes before the test.

  • Gently place each mouse in the center of the open field arena (a square or circular enclosure).

  • Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).

  • Record the mouse's activity using an automated tracking system.

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Clean the arena thoroughly between each mouse to eliminate olfactory cues.

In_Vivo_Mouse_Study_Workflow

NFAT-RE Luciferase Reporter Assay

This cell-based assay is used to screen for inhibitors of DYRK1A by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT), a downstream target of DYRK1A.

Materials:

  • HEK293T cells

  • Plasmids: NFAT-responsive luciferase reporter (NFAT-RE-Luc), a constitutively active calcineurin expression vector, and a DYRK1A expression vector.

  • Transfection reagent

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with the NFAT-RE-Luc, calcineurin, and DYRK1A plasmids.

  • Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound or DMSO.

  • Cell Lysis and Luciferase Assay: After 12-24 hours of treatment, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Determine the effect of this compound on DYRK1A-mediated suppression of NFAT activity.

NFAT_Assay_Logical_Relationship

Conclusion

This compound serves as a powerful research tool for investigating the role of DYRK1A in the pathology of neurodegenerative diseases. Its high potency and demonstrated in vitro and in vivo efficacy in modulating Tau phosphorylation make it an ideal compound for target validation and for exploring the therapeutic potential of DYRK1A inhibition. The protocols provided herein offer a framework for utilizing this compound in a variety of experimental settings to further elucidate the complex mechanisms of neurodegeneration.

References

Application of Aristolactam BIII in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII is a member of the aristolactam class of alkaloids, which are naturally occurring compounds found in various plant species. Research into aristolactams and related compounds has revealed their potential as anti-cancer agents. While specific data on this compound is limited, studies on closely related analogs such as Aristolactam AIIIa and Aristolactam BII provide significant insights into its probable mechanism of action. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest. This document provides a summary of the available data on related aristolactam compounds, detailed protocols for key experimental assays, and a proposed mechanism of action for this compound based on current knowledge.

Data Presentation

Quantitative data on the anti-proliferative activity of aristolactam analogs against various cancer cell lines are summarized below. It is important to note that specific IC50 values for this compound are not widely available in the current literature. The data presented here for Aristolactam AIIIa and Aristolactam BII are intended to provide a reference for the potential efficacy of this compound.

Table 1: IC50 Values of Aristolactam Analogs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Aristolactam AIIIaHeLaCervical Cancer7-30[1]
Aristolactam AIIIaA549Lung Cancer7-30[1]
Aristolactam AIIIaHGCGastric Cancer7-30[1]
Aristolactam AIIIaHCT-8/V (Navelbine-resistant)Colon Cancer3.55[1]

Note: The IC50 values for Aristolactam AIIIa are presented as a range as reported in the source literature.

Proposed Mechanism of Action

Based on studies of closely related aristolactam compounds, this compound is proposed to exert its anti-cancer effects through the induction of apoptosis and cell cycle arrest. The key molecular events are likely to involve the modulation of proteins central to these pathways.

Apoptosis Induction

This compound is hypothesized to induce apoptosis through the intrinsic pathway, characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

  • Caspase Activation: The release of cytochrome c from the mitochondria into the cytosol triggers the activation of a caspase cascade, including the initiator caspase-9 and the executioner caspase-3 and -7.

  • PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[2]

Cell Cycle Arrest

This compound is likely to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. The proposed mechanism involves:

  • Upregulation of CDK Inhibitors: Increased expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.

  • Downregulation of Cyclins and CDKs: Decreased expression of key cell cycle regulators like Cyclin A, Cyclin E, CDK2, and Cdc2 (CDK1). This leads to cell cycle arrest, often at the G2/M or S phase.[3]

Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for investigating the effects of this compound.

cluster_0 Proposed Apoptosis Pathway for this compound This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

cluster_1 Proposed Cell Cycle Arrest Pathway for this compound This compound This compound p21_p27 p21/p27 (CDK Inhibitors) This compound->p21_p27 Upregulates Cyclin_CDK Cyclin A/E, CDK2, Cdc2 This compound->Cyclin_CDK Downregulates p21_p27->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest Cell_Cycle_Progression Cell Cycle Progression (S, G2/M phases) Cyclin_CDK->Cell_Cycle_Progression Promotes

Caption: Proposed cell cycle arrest mechanism of this compound.

Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Protein Extraction Protein Extraction Treatment with this compound->Protein Extraction Cell Fixation & Staining Cell Fixation & Staining Treatment with this compound->Cell Fixation & Staining Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Western Blot (Apoptosis & Cell Cycle Markers) Western Blot (Apoptosis & Cell Cycle Markers) Protein Extraction->Western Blot (Apoptosis & Cell Cycle Markers) Analyze Protein Expression Analyze Protein Expression Western Blot (Apoptosis & Cell Cycle Markers)->Analyze Protein Expression Flow Cytometry (Cell Cycle Analysis) Flow Cytometry (Cell Cycle Analysis) Cell Fixation & Staining->Flow Cytometry (Cell Cycle Analysis) Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Flow Cytometry (Cell Cycle Analysis)->Analyze Cell Cycle Distribution

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blotting for Apoptosis and Cell Cycle Markers

This protocol is for detecting the expression levels of key proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p21, anti-Cyclin A, anti-CDK2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and control samples.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the treated and control groups.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Preparation of Aristolactam BIII Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Aristolactam BIII, a naturally occurring alkaloid with significant biological activities, including antitumor and anti-platelet aggregation properties.[1][2] More recently, it has been identified as a potent inhibitor of the DYRK1A kinase, suggesting its therapeutic potential for conditions like Down syndrome.[3]

Physicochemical Properties of this compound

A clear understanding of the compound's properties is crucial for accurate stock solution preparation.

PropertyValueSource(s)
CAS Number 53948-10-0[1][2][4]
Molecular Formula C₁₈H₁₅NO₄[1][5][6]
Molecular Weight 309.3 g/mol [1][2][4]
Appearance Yellow Powder[1][7][8]
Purity >95% (as determined by HPLC)[4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1][4][9]

Experimental Protocols

Safety Precautions
  • Always handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

  • This compound powder (MW: 309.3 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for enhancing solubility)[1][7]

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

  • Calculation: Determine the mass of this compound required.

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 309.3 g/mol = 0.003093 g

    • Mass (mg) = 3.093 mg

  • Weighing: Carefully weigh out approximately 3.1 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial. Record the exact weight.

  • Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (mL) = [Mass (mg) / 309.3 ( g/mol )] / 10 (mmol/L)

    • Example: If you weighed 3.5 mg, the DMSO volume would be: [3.5 / 309.3] / 10 = 0.00113 mL x 1000 = 1.13 mL.

    • Add the calculated volume of DMSO to the vial containing the powder.

  • Dissolution:

    • Cap the vial securely and vortex thoroughly for 1-2 minutes.

    • For enhanced solubility, warm the tube at 37°C and sonicate in an ultrasonic bath for 5-10 minutes until the powder is completely dissolved.[1][7] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage of Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound.

ParameterRecommendationSource(s)
Storage Temperature Store aliquots at -20°C or below.[1][7]
Duration Stock solutions can be stored for several months at -20°C.[1][7]
Light/Air Store in sealed, airtight vials, protected from light.[8]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[10]
Usage It is recommended to prepare and use the solution on the same day if possible.[1]

Visualized Workflows and Pathways

Workflow for Stock Solution Preparation

The following diagram outlines the key steps in preparing a stock solution of this compound.

G cluster_prep Preparation cluster_storage Storage & Use A 1. Equilibrate This compound to RT B 2. Weigh Powder (e.g., 3.1 mg) A->B C 3. Add Solvent (e.g., 1 mL DMSO) B->C D 4. Dissolve (Vortex / Sonicate at 37°C) C->D E 5. Aliquot (Single-use volumes) D->E F 6. Store at -20°C (Protect from light) E->F G 7. Thaw for Use (Equilibrate to RT) F->G

Caption: Workflow for preparing this compound stock solution.

This compound as a DYRK1A Inhibitor

This compound has been identified as a novel and potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3] Overexpression of DYRK1A is a significant factor in the pathology of Down syndrome. DYRK1A hyperphosphorylates several downstream targets, including Tau protein, leading to neurofibrillary tangles and contributing to neurodegeneration. By inhibiting DYRK1A, this compound can prevent this hyperphosphorylation.

The diagram below illustrates this inhibitory action.

G DYRK1A DYRK1A Kinase Tau Tau Protein DYRK1A->Tau Phosphorylates Aristolactam This compound Aristolactam->DYRK1A Inhibits pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Neurodegeneration Neurodegeneration NFT->Neurodegeneration

Caption: Inhibition of the DYRK1A pathway by this compound.

References

Application Notes and Protocols for In Vivo Administration of Aristolactam BIII

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Aristolactam BIII, a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The information is compiled from available scientific literature to guide researchers in designing and executing in vivo experiments.

Introduction

This compound is a natural product that has garnered significant interest for its therapeutic potential, particularly in the context of Down syndrome and other neurological disorders where DYRK1A is overexpressed.[1][2] In vivo studies are crucial to evaluate its efficacy, pharmacokinetics, and safety. This document outlines the established administration route for this compound in animal models and provides detailed protocols to ensure experimental reproducibility and success.

Administration Routes

The primary and validated route for in vivo administration of this compound in rodent models is oral administration .[1][2] Studies have demonstrated that oral delivery effectively suppresses the target kinase in the brain and ameliorates behavioral deficits in transgenic mouse models.[1][2]

While oral administration is the preferred method, other routes such as intraperitoneal (IP) injection are common in preclinical drug discovery for initial efficacy screening, especially for compounds with poor oral bioavailability. However, to date, no published studies have specifically reported the use of IP or intravenous (IV) administration for this compound. Researchers considering these alternative routes should conduct preliminary tolerability and pharmacokinetic studies.

Table 1: Comparison of Potential In Vivo Administration Routes for this compound

Administration RouteAdvantagesDisadvantagesSuitability for this compound
Oral (Gavage) - Mimics clinical route of administration in humans.- Non-invasive for repeated dosing.- Demonstrated efficacy in mouse models.[1][2]- Potential for first-pass metabolism.- Absorption can be influenced by food intake.- Requires proper gavage technique to avoid injury.Recommended and validated.
Intraperitoneal (IP) - Bypasses first-pass metabolism.- Rapid absorption into the systemic circulation.- Technically less demanding than IV injection.- Not a typical clinical route for small molecules.- Potential for local irritation and peritonitis.- Drug may not be fully absorbed into the bloodstream.Potentially suitable for initial screening, but requires validation.
Intravenous (IV) - 100% bioavailability.- Precise control over circulating drug concentration.- Technically challenging in small animals.- Requires sterile formulation.- Risk of embolism and infection.May be used for pharmacokinetic studies, but requires careful formulation and has not been reported.

Experimental Protocols

Oral Administration Protocol (Mouse Model)

This protocol is based on the successful oral administration of this compound in DYRK1A transgenic mice.[1]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Balance and weighing paper

  • Mortar and pestle (optional, for homogenization)

  • Vortex mixer

  • Animal scale

Procedure:

  • Preparation of this compound Formulation:

    • Accurately weigh the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle solution (e.g., 0.5% CMC).

    • Create a homogenous suspension of this compound in the vehicle. This can be achieved by first triturating the compound with a small amount of the vehicle to form a paste, and then gradually adding the remaining vehicle while mixing. Use a vortex mixer to ensure a uniform suspension.

    • The final concentration of the suspension should be calculated to deliver the desired dose in a volume of 10 mL/kg body weight.

  • Animal Handling and Dosing:

    • Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered.

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation into the stomach.

    • Observe the animal for a short period after administration to ensure there are no adverse effects.

Table 2: Quantitative Data for In Vivo Oral Administration of this compound

ParameterValueAnimal ModelSource
Dosage Not explicitly stated in abstract.DYRK1A Transgenic Mice[1][2]
Frequency Acutely administeredDYRK1A Transgenic Mice[1][2]
Vehicle Not explicitly stated in abstract.DYRK1A Transgenic Mice[1][2]
Efficacy Acutely suppressed Tau hyperphosphorylation in the brain.DYRK1A Transgenic Mice[1][2]
Behavioral Outcome Significantly ameliorated exploratory behavioral deficit.DYRK1A Transgenic Mice[1][2]

Note: The exact dosage and vehicle used in the key study by Choi et al. (2021) would be detailed in the full paper or its supplementary materials, which are recommended for consultation before initiating experiments.

Pharmacokinetics and Toxicity

Toxicity Considerations:

  • This compound is an aristolactam, a class of compounds related to aristolochic acids. Some aristolochic acids are known to be nephrotoxic and carcinogenic.

  • While this compound has shown promising therapeutic effects, careful dose-response and toxicity studies are essential in any new in vivo model.

  • It is recommended to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.

Signaling Pathway and Mechanism of Action

This compound functions as a potent inhibitor of DYRK1A kinase.[1][2] Overexpression of DYRK1A is implicated in the pathology of Down syndrome, leading to downstream effects such as hyperphosphorylation of Tau protein. By inhibiting DYRK1A, this compound can rescue these pathological phenotypes.

DYRK1A_Inhibition_by_Aristolactam_BIII cluster_0 Normal Condition cluster_1 This compound Treatment DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Neuronal_Dysfunction Neuronal Dysfunction Hyperphosphorylated_Tau->Neuronal_Dysfunction Aristolactam_BIII This compound DYRK1A_inhibited DYRK1A (Inhibited) Aristolactam_BIII->DYRK1A_inhibited Inhibits Normal_Tau Normal Tau Phosphorylation DYRK1A_inhibited->Normal_Tau Improved_Neuronal_Function Improved Neuronal Function Normal_Tau->Improved_Neuronal_Function

Caption: Inhibition of DYRK1A by this compound prevents Tau hyperphosphorylation.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.

In_Vivo_Workflow A 1. Animal Model Selection (e.g., DYRK1A Transgenic Mice) B 2. Dose-Range Finding Study (Determine MTD) A->B C 3. Formulation Preparation (this compound in vehicle) B->C D 4. Randomization and Grouping C->D E 5. Oral Administration D->E F 6. Behavioral Testing (e.g., Open Field Test) E->F G 7. Tissue Collection (e.g., Brain) F->G H 8. Biochemical Analysis (e.g., Western Blot for p-Tau) G->H I 9. Data Analysis and Interpretation H->I

Caption: A typical workflow for in vivo efficacy testing of this compound.

Conclusion

Oral administration is the established and effective route for in vivo studies of this compound in mouse models. Adherence to detailed and standardized protocols is essential for generating reliable and reproducible data. Further research is warranted to fully characterize the pharmacokinetic and toxicological profile of this compound to support its development as a potential therapeutic agent. Researchers are strongly encouraged to consult the full-text and supplementary information of the cited literature for complete experimental details.

References

Application Notes and Protocols: High-Throughput Screening for Aristolactam BIII Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aristolactam BIII, a natural product, has emerged as a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Overexpression of DYRK1A is implicated in the pathology of several diseases, including Down syndrome and Alzheimer's disease.[1][3] This has positioned this compound and its derivatives as promising scaffolds for the development of novel therapeutics. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of chemical compounds to identify novel and potent inhibitors of specific biological targets. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of this compound derivatives targeting kinase activity.

Target: DYRK1A Kinase

DYRK1A is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, differentiation, and neuronal development.[1] this compound effectively inhibits DYRK1A by binding to its ATP-binding pocket, thereby preventing the phosphorylation of downstream substrates such as Tau protein.[1][2] The inhibitory activity of this compound is specific, with structural analyses revealing that the 9-methoxy substitute is crucial for its potent interaction with Lys188 in the DYRK1A active site.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of this compound and its derivatives against various kinases. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
This compoundDYRK1A9.67[2]
This compoundDYRK1A15.5[1]
This compoundCLK111.4[1]
This compoundCLK46.7[1]
This compoundDYRK1B17.4[1]
Aristolactam AIIIADYRK1A80[1]
Aristolactam BIIDYRK1A>10,000[1]

Signaling Pathway

The diagram below illustrates the signaling pathway involving DYRK1A and the inhibitory action of this compound. Overexpressed DYRK1A leads to hyperphosphorylation of Tau protein, a hallmark of neurodegenerative diseases. This compound blocks this process by inhibiting DYRK1A activity.

DYRK1A_Signaling_Pathway DYRK1A Signaling and Inhibition by this compound cluster_0 Cellular Processes cluster_1 Inhibition DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Neurofibrillary_Tangles Neurofibrillary Tangles pTau->Neurofibrillary_Tangles Neuronal_Dysfunction Neuronal Dysfunction Neurofibrillary_Tangles->Neuronal_Dysfunction Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A Inhibition

Caption: DYRK1A signaling pathway and its inhibition by this compound.

Experimental Protocols

A robust high-throughput screening workflow is crucial for the identification of novel this compound derivatives with enhanced potency and selectivity. The following protocols are designed for a comprehensive HTS campaign.

High-Throughput Screening Workflow

The diagram below outlines the key stages of the proposed HTS workflow, from library preparation to hit validation and lead optimization.

HTS_Workflow High-Throughput Screening Workflow for this compound Derivatives cluster_workflow Start Start: this compound Derivative Library Primary_Screen Primary Screen: Cell-Based NFAT-RE Promoter Assay Start->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Secondary_Screen Secondary Screen: In Vitro Kinase Assay (DYRK1A) Dose_Response->Secondary_Screen Selectivity_Panel Selectivity Profiling (Panel of Kinases) Secondary_Screen->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Aristolactam BIII In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Aristolactam BIII. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues of low efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] By inhibiting DYRK1A, it can modulate downstream signaling pathways involved in processes such as Tau phosphorylation and cell cycle regulation. Its inhibitory activity extends to other kinases like CLK1, CLK4, and DYRK1B, though with varying potency.

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, the DMSO stock should be diluted in culture medium to ensure the final DMSO concentration is less than 0.5% to prevent solvent-induced cytotoxicity.[2]

Q3: What are the typical effective concentrations for this compound in vitro?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. For direct kinase inhibition, the IC50 has been reported to be in the low nanomolar range. However, for cell-based assays, higher concentrations are often required. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How can I confirm that this compound is active in my cell-based assay?

A4: To confirm target engagement, it is advisable to measure the modulation of a known downstream target of DYRK1A. A common method is to assess the phosphorylation status of Tau at specific sites (e.g., Ser202, Thr205, Ser396/404) via Western blot.[3][4][5] A reduction in Tau phosphorylation upon treatment with this compound would indicate successful target inhibition.

Troubleshooting Guide for Low Efficacy

Problem: I am not observing the expected biological effect with this compound in my cell culture experiments.

Below are potential causes and troubleshooting steps to address low efficacy of this compound in vitro.

Issues with Compound Preparation and Handling
Potential Cause Troubleshooting Steps
Incorrect Stock Concentration Verify the initial weighing and calculation for your stock solution. If possible, confirm the concentration of your stock solution using an analytical method. When making serial dilutions, ensure thorough mixing at each step.[6]
Compound Precipitation When diluting the DMSO stock in aqueous culture medium, precipitation can occur. To mitigate this, perform a stepwise dilution rather than a single large dilution.[2] Visually inspect the medium for any signs of precipitation after adding the compound.
Compound Degradation Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect the compound from light if light sensitivity is suspected, although this is not a widely reported issue for this compound.
Experimental Design and Conditions
Potential Cause Troubleshooting Steps
Suboptimal Concentration The effective concentration can be highly cell-line dependent. Perform a dose-response curve ranging from low nanomolar to micromolar concentrations to determine the optimal working concentration for your specific experimental setup.
Insufficient Incubation Time The time required to observe a biological effect can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
Serum Protein Binding Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[7] If you suspect this is an issue, consider reducing the serum concentration in your culture medium during the treatment period, or using a serum-free medium if your cell line can tolerate it.
Plastic Adsorption Hydrophobic compounds can adsorb to plastic surfaces of culture plates and tubes, lowering the bioavailable concentration.[8] While not specifically documented for this compound, this is a general issue. Using polypropylene instead of polystyrene labware may reduce this effect.
Lot-to-Lot Variability There can be variability between different batches of the compound.[9][10] If you switch to a new lot of this compound and observe a change in efficacy, it is advisable to re-validate the optimal concentration with a dose-response experiment.
Cell Line-Specific Factors
Potential Cause Troubleshooting Steps
Low DYRK1A Expression or Activity The efficacy of this compound is dependent on the presence and activity of its target, DYRK1A. Confirm that your cell line expresses DYRK1A at a sufficient level using techniques like Western blot or qPCR.
Cell Line Resistance Some cell lines may have intrinsic or acquired resistance mechanisms that limit the efficacy of the compound. Consider testing the compound in a different, well-characterized cell line known to be responsive to DYRK1A inhibition.
Incorrect Downstream Readout Ensure that the endpoint you are measuring is indeed regulated by DYRK1A in your specific cell line. The signaling pathways downstream of DYRK1A can be cell-context specific.

Data Presentation

Table 1: Reported In Vitro Efficacy of this compound and Related Compounds

CompoundAssay TypeCell Line / TargetIC50 / Effective ConcentrationReference
This compoundKinase AssayDYRK1A9.67 nM[1]
Aristolactam BIICell Viability (MTT)A549Significant inhibition at 12.5, 25, 50 µg/ml[11]
Aristolactam AIICell Viability (MTT)A549Significant inhibition at 12.5, 25, 50 µg/ml[11]
Velutinam (an Aristolactam)Cell Viability (MTT)A54921.57 µg/mL[12]
Velutinam (an Aristolactam)Cell Viability (MTT)HEK 29313.28 µg/mL[12]
Velutinam (an Aristolactam)Cell Viability (MTT)CaSki10.97 µg/mL[12]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess the effect of this compound on cell viability.[11][13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for Phosphorylated Tau

This protocol provides a method to assess the inhibition of DYRK1A by measuring the phosphorylation of its downstream target, Tau.[3][4]

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the determined incubation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated Tau (e.g., p-Tau Ser396) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Tau and/or a housekeeping protein like GAPDH or β-actin.

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates p27 p27 DYRK1A->p27 Phosphorylates for degradation Phosphorylated Tau Phosphorylated Tau Tau->Phosphorylated Tau Stabilized p27 Stabilized p27 p27->Stabilized p27 Neuronal Function Neuronal Function Phosphorylated Tau->Neuronal Function Alters Cell Cycle Arrest Cell Cycle Arrest Stabilized p27->Cell Cycle Arrest Induces

Caption: Signaling pathway of this compound via DYRK1A inhibition.

G cluster_0 Preparation cluster_1 Cell Treatment cluster_2 MTT Assay prep_stock Prepare 10mM Stock in 100% DMSO prep_working Serially Dilute in Medium (Final DMSO <0.5%) prep_stock->prep_working treat_cells Treat with this compound (24-72h) seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_mtt Add MTT Reagent (2-4h) solubilize Add Solubilization Buffer add_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate

Caption: Experimental workflow for a cell viability (MTT) assay.

G start Treat Cells with This compound lysis Lyse Cells & Quantify Protein start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane (5% Milk/BSA) transfer->blocking primary_ab Incubate with p-Tau Antibody (4°C O/N) blocking->primary_ab secondary_ab Incubate with HRP-Secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect reprobe Strip & Re-probe for Total Tau / Loading Control detect->reprobe

Caption: Western blot workflow for detecting phosphorylated Tau.

References

Preventing Aristolactam BIII precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Aristolactam BIII in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous solutions?

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound from aqueous solutions is expected due to its low water solubility. This can occur when an organic stock solution of this compound is diluted into an aqueous buffer, causing the compound to crash out of solution as it comes into contact with the non-ideal solvent.

Q3: How can I prevent this compound from precipitating during my experiments?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound and prevent precipitation. These methods include:

  • Co-solvency: Introducing a water-miscible organic solvent into the aqueous buffer.

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which can increase its solubility.

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins.

  • Solid Dispersion: Preparing a solid dispersion of this compound in a water-soluble carrier.

Detailed protocols for these techniques are provided in the troubleshooting guides below.

Q4: What is the primary mechanism of action for this compound?

This compound has been identified as a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4] This kinase is involved in various cellular processes, including cell proliferation and brain development.[5] By inhibiting DYRK1A, this compound can modulate downstream signaling pathways.

Troubleshooting Guides

Issue: this compound Precipitates Upon Dilution in Aqueous Buffer

This is the most common issue encountered when working with this compound in aqueous-based assays. Below are detailed experimental protocols to address this problem.

Method 1: Co-solvency

Principle: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the solubility of a hydrophobic compound by reducing the polarity of the solvent system.

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.

  • Determine the maximum tolerable concentration of the co-solvent for your experimental system (e.g., cell culture, enzyme assay). This is crucial as high concentrations of organic solvents can be toxic to cells or interfere with assay components.

  • Prepare your aqueous buffer containing the determined percentage of the co-solvent. For example, if you find that your cells can tolerate up to 1% DMSO, prepare your cell culture medium with 1% DMSO.

  • Slowly add the this compound stock solution to the co-solvent-containing aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the compound, which can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation still occurs, you may need to try a different co-solvent or combine this method with another technique.

Quantitative Data: Common Co-solvents and Their Properties

Co-solventDielectric Constant (ε)Notes
Water78.36Highly polar
Glycerol42.5Can increase viscosity
Methanol32.63Can be toxic to cells
Ethanol24.3Generally well-tolerated at low concentrations
Propylene Glycol32.0Common pharmaceutical excipient
PEG 40012.4Low toxicity

Data compiled from various sources.[6]

Workflow for Co-solvency Method

A Prepare high-concentration This compound stock in organic solvent (e.g., DMSO) B Determine max tolerable co-solvent concentration for your experiment A->B C Prepare aqueous buffer with the determined percentage of co-solvent B->C D Slowly add stock solution to co-solvent buffer with vigorous mixing C->D E Visually inspect for precipitation D->E F Proceed with experiment E->F No Precipitation G Troubleshoot: - Try different co-solvent - Combine with other methods E->G Precipitation Occurs A Select a suitable cyclodextrin (e.g., HP-β-CD) B Prepare an aqueous solution of the cyclodextrin A->B C Add excess This compound powder B->C D Stir or sonicate mixture for 24-48 hours C->D E Filter to remove undissolved compound D->E F Collect clear filtrate containing the inclusion complex E->F cluster_0 cluster_1 Cellular Stress cluster_2 Upstream Regulation cluster_3 Downstream Signaling Cascade cluster_4 Cellular Response Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A inhibits Stress Various Stress Signals (e.g., Oxidative Stress) Stress->DYRK1A activates ASK1 ASK1 DYRK1A->ASK1 phosphorylates & activates JNK JNK ASK1->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces

References

Aristolactam BIII Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Aristolactam BIII in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The quantitative data and degradation pathways presented here are based on general principles of stability testing for aristolactam-class compounds and related chemical structures. These should be considered illustrative examples to guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound, prepared in a suitable organic solvent like DMSO or ethanol, at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to moisture. For short-term laboratory use, solutions may be kept at 2-8°C for a few days, but it is best practice to prepare fresh dilutions from the stock for each experiment to ensure accuracy.

Q2: My this compound solution has changed color. Is it degraded?

A2: A change in the color of an this compound solution, such as a shift from pale yellow to a darker yellow or brown, can be an indicator of degradation, particularly due to oxidation or photodegradation. It is advisable to prepare a fresh solution and compare its appearance and analytical profile (e.g., by HPLC-UV) to the discolored solution to confirm degradation.

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A3: The appearance of new peaks in your chromatogram is a strong indication of degradation. These peaks represent degradation products. The source of degradation could be related to the solution's age, storage conditions, or exposure to stress factors such as pH, temperature, light, or oxidizing agents. It is crucial to perform a forced degradation study to identify potential degradation products and ensure your analytical method is stability-indicating.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Prepare fresh solutions for each experiment.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Avoid high temperatures; if heating is necessary, use the lowest effective temperature for the shortest duration possible.

  • Use high-purity solvents and de-gassed mobile phases for chromatography to reduce oxidative stress.

  • Control the pH of your solutions, as aristolactams can be susceptible to hydrolysis under strongly acidic or basic conditions.

Troubleshooting Guides

Issue 1: Poor Reproducibility of Bioassay Results
Possible Cause Troubleshooting Step
Degradation of this compound in solution Prepare a fresh stock solution of this compound and compare its efficacy to the previously used solution. Analyze both solutions by HPLC to check for the presence of degradation products.
Inconsistent solution preparation Standardize the solvent and concentration used for preparing the working solutions. Ensure complete dissolution of the compound.
Variability in experimental conditions Ensure that all experimental parameters, such as incubation time, temperature, and cell density, are consistent across all experiments.
Issue 2: Drifting Baseline or Ghost Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Mobile phase contamination or degradation Prepare fresh mobile phase using high-purity solvents and filter it before use. Degas the mobile phase to remove dissolved air.
Column contamination Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove any strongly retained compounds. If the problem persists, consider replacing the column.
Sample degradation in the autosampler If the autosampler is not temperature-controlled, degradation may occur over a long sequence. Analyze a stability check standard at the beginning and end of the sequence to assess for degradation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. These values are intended to be representative of what might be observed for a compound of this class.

Table 1: Summary of this compound Degradation under Various Stress Conditions.

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl24 hours60~15%2
0.1 M NaOH24 hours60~25%3
3% H₂O₂24 hours25~30%4
Thermal48 hours80~10%1
Photolytic (UV)24 hours25~40%>5

Table 2: Stability of this compound in Different Solvents at Room Temperature (25°C).

SolventStorage Duration% Remaining this compound
DMSO24 hours>99%
Ethanol24 hours>98%
Acetonitrile24 hours>97%
Methanol24 hours>95%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a clear vial of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples and a control (untreated stock solution) by a validated stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Gradient to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-31 min: Gradient back to 90% A, 10% B

    • 31-35 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (UV light, RT) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc degradation_pathway cluster_main Plausible Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Aristolactam_BIII This compound Hydrolyzed_Lactone Ring-Opened (Lactone Hydrolysis) Aristolactam_BIII->Hydrolyzed_Lactone H₂O/H⁺ or OH⁻ Oxidized_Phenanthrene Hydroxylated/ Quinone Derivatives Aristolactam_BIII->Oxidized_Phenanthrene [O] Photodimers Dimerization/ Rearrangement Products Aristolactam_BIII->Photodimers

Minimizing off-target effects of Aristolactam BIII in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Aristolactam BIII in cellular assays.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed at concentrations effective for inhibiting target kinases.

Possible Cause: Off-target effects of this compound. While this compound is a potent inhibitor of DYRK and CLK kinases, at higher concentrations it may inhibit other kinases or interact with other proteins, leading to unintended biological consequences.

Troubleshooting Steps:

  • Confirm On-Target Engagement:

    • Western Blot Analysis: Verify the inhibition of your primary target (e.g., DYRK1A) by assessing the phosphorylation status of a known downstream substrate. A lack of change in the substrate's phosphorylation may indicate issues with compound potency or cell permeability.

    • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of this compound to its intended target in a cellular context. An observed thermal shift provides evidence of target engagement.

  • Investigate Potential Off-Targets:

    • Kinase Profiling: Perform a kinase selectivity screen to identify other kinases inhibited by this compound at the concentrations used in your assay. Commercial services are available that offer comprehensive kinase panels. Common off-targets for DYRK1A inhibitors can include other members of the CMGC kinase family, such as GSK3β and CDKs.[1]

    • Review Literature for Structurally Similar Compounds: Investigate the known targets and off-targets of other aristolactam alkaloids.[2][3][4][5][6] Some of these compounds have been reported to affect cell cycle and apoptosis, suggesting potential interactions with proteins involved in these processes.[7][8][9]

  • Refine Experimental Conditions:

    • Concentration Optimization: Determine the minimal concentration of this compound required to inhibit your primary target with minimal off-target activity. This can be achieved by performing a dose-response curve and correlating it with both on-target and off-target effects.

    • Use a More Selective Inhibitor: If significant off-target effects are identified and cannot be mitigated by adjusting the concentration, consider using a structurally different inhibitor of your target kinase that may have a different selectivity profile.

Issue 2: High background or inconsistent results in cellular assays.

Possible Cause: Compound instability, poor solubility, or cytotoxicity at the concentrations being tested.

Troubleshooting Steps:

  • Assess Compound Stability and Solubility:

    • Visual Inspection: Check for precipitation of this compound in your culture media at the working concentration.

    • Solubility Testing: If you suspect solubility issues, perform a formal solubility test in your specific assay buffer.

  • Evaluate Cytotoxicity:

    • Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cell line. One study indicated that the cytotoxic activity of this compound in mammalian cells was significantly lower than its DYRK1A-inhibitory activity.[10] However, this can be cell-line dependent.

    • Apoptosis Assay: Use assays like Annexin V/PI staining to determine if the observed effects are due to apoptosis induced by the compound. Some aristolactam derivatives have been shown to induce apoptosis.[7][8][9]

  • Optimize Assay Protocol:

    • Incubation Time: Shorten the incubation time with this compound to the minimum required to observe the desired on-target effect.

    • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and untreated controls in all experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

A1: this compound is a potent inhibitor of several kinases within the DYRK and CLK families. Reported IC50 values are:

  • CLK4: 6.7 nM[11]

  • CLK1: 11.4 nM[11]

  • DYRK1A: 9.67 nM - 15.5 nM[11][12]

  • DYRK1B: 17.4 nM[11]

Q2: What are the potential off-target kinases for this compound?

A2: While a comprehensive kinome scan for this compound is not widely published, inhibitors of DYRK1A are known to sometimes have off-target activity against other kinases in the CMGC family, which includes:

  • Glycogen Synthase Kinase 3 beta (GSK3β)[1]

  • Cyclin-Dependent Kinases (CDKs)[1]

It is recommended to experimentally verify the activity of this compound against these and other kinases if off-target effects are suspected.

Q3: How can I confirm that this compound is engaging its target in my cells?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[13][14][15][16] This method relies on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble target protein, a shift in the melting curve compared to untreated cells indicates direct binding.

Q4: What concentration of this compound should I use in my cellular assays?

A4: The optimal concentration will depend on your specific cell type and the desired biological outcome. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired on-target inhibition while minimizing potential off-target effects and cytotoxicity. A starting point could be in the range of its in vitro IC50 values for the target kinases (e.g., 10-100 nM).

Q5: Are there any known issues with the stability or solubility of this compound?

A5: Like many small molecules, this compound may have limited solubility in aqueous solutions. It is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted into the cell culture medium. It is important to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) and that the compound does not precipitate upon dilution.

Quantitative Data Summary

KinaseIC50 (nM)Reference
CLK46.7[11]
CLK111.4[11]
DYRK1A9.67 - 15.5[11][12]
DYRK1B17.4[11]
Cell ViabilityValueReference
Estimated Therapeutic Index (CC50/IC50 for DYRK1A)~200[10]

Experimental Protocols

1. Kinase Selectivity Profiling

Objective: To identify the on-target and off-target kinase interactions of this compound.

Methodology:

  • Service Provider: Engage a commercial vendor that offers kinase screening panels (e.g., Eurofins DiscoverX KINOMEscan, Reaction Biology).[17][18][19][20]

  • Compound Submission: Provide a sample of this compound at a specified concentration. A common screening concentration is 1 µM to identify potent off-targets.

  • Assay Principle: These services typically utilize binding assays (e.g., affinity chromatography) or enzymatic assays to quantify the interaction of the compound with a large panel of kinases.[21][22][23][24]

  • Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel. Analyze the data to identify kinases that are significantly inhibited by this compound.

2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target kinase(s) in a cellular environment.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency and treat with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours).

  • Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept at room temperature as a control.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Prepare samples for SDS-PAGE and perform a Western blot using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve for the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Visualizations

DYRK1A_Signaling_Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Phosphorylation Phosphorylation DYRK1A->Phosphorylation Substrate Downstream Substrate (e.g., Tau, NFAT) Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Neuronal Development, Cell Proliferation) Phosphorylation->Cellular_Response

Caption: DYRK1A Signaling Pathway Inhibition by this compound.

CLK1_Signaling_Pathway Aristolactam_BIII This compound CLK1 CLK1 Aristolactam_BIII->CLK1 Phosphorylation Phosphorylation CLK1->Phosphorylation SR_Proteins SR Proteins SR_Proteins->Phosphorylation Splicing Alternative Splicing Phosphorylation->Splicing Off_Target_Troubleshooting_Workflow Start Unexpected Cellular Phenotype Confirm_On_Target Confirm On-Target Engagement? (e.g., Western Blot, CETSA) Start->Confirm_On_Target Investigate_Off_Target Investigate Off-Targets (Kinase Profiling) Confirm_On_Target->Investigate_Off_Target Yes Check_Compound Check Compound/Assay (Solubility, Cytotoxicity) Confirm_On_Target->Check_Compound No Optimize_Concentration Optimize Concentration Investigate_Off_Target->Optimize_Concentration Consider_Alternative Consider Alternative Inhibitor Investigate_Off_Target->Consider_Alternative End Phenotype Explained Optimize_Concentration->End Consider_Alternative->End Check_Compound->End

References

Interpreting biphasic dose-response curves with Aristolactam BIII

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering biphasic dose-response curves in experiments involving Aristolactam BIII.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product identified as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). It has been shown to inhibit the kinase activity of DYRK1A with a low nanomolar IC50 value (IC50 = 9.67 nM in vitro). Its mechanism involves binding to the ATP-binding pocket of DYRK1A, thereby preventing the phosphorylation of its downstream targets, such as Tau. This inhibition can rescue cellular and physiological defects associated with DYRK1A overexpression, such as those observed in Down syndrome models.

Q2: We are observing a biphasic or U-shaped dose-response curve with this compound in our cell-based assay. At low concentrations, we see the expected effect (e.g., increased cell proliferation), but at higher concentrations, the effect is reversed (e.g., decreased proliferation or toxicity). Why is this happening?

A biphasic dose-response, also known as hormesis, is a phenomenon where a substance elicits opposite effects at low and high doses. While the provided search results do not explicitly document a biphasic curve for this compound, several factors could contribute to this observation in your experiments:

  • On-target vs. Off-target Effects: At low concentrations, this compound is likely acting specifically on its high-affinity target, DYRK1A, leading to the desired biological outcome. At higher concentrations, the compound may begin to inhibit other kinases or cellular proteins (off-target effects), which could lead to cellular stress, toxicity, and a reversal of the initial positive response.

  • Cellular Homeostasis and Feedback Loops: Inhibition of a key signaling node like DYRK1A can trigger compensatory feedback mechanisms within the cell. At high concentrations of the inhibitor, these feedback loops might be over-activated, leading to a paradoxical effect.

  • Receptor or Enzyme Downregulation: Prolonged or high-concentration exposure to an inhibitor can sometimes lead to the downregulation of the target protein, which could alter the cellular response.

  • Compound Solubility and Aggregation: At high concentrations, this compound might exceed its solubility limit in your culture medium, leading to precipitation or aggregation. These aggregates can be cytotoxic and produce artifacts in cell-based assays.

Q3: How can we confirm the mechanism behind the observed biphasic response?

To investigate the underlying cause of your biphasic dose-response, consider the following experimental approaches:

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or specific phospho-protein Western blots to confirm that this compound is engaging with DYRK1A at the effective low concentrations.

  • Kinase Profiling: Perform a broad-panel kinase screen with high concentrations of this compound to identify potential off-target kinases.

  • Cytotoxicity Assays: Run parallel cytotoxicity assays (e.g., LDH release or membrane integrity assays) to determine if the downturn in your dose-response curve correlates with the onset of cell death.

  • Solubility Assessment: Visually inspect your treatment wells for any signs of compound precipitation at high concentrations. You can also perform a formal solubility test in your experimental medium.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Biphasic curve in cell viability/proliferation assay 1. Off-target toxicity at high concentrations.2. Compound precipitation.3. Activation of compensatory signaling pathways.1. Perform a kinase profiling screen to identify off-targets.2. Check the solubility of this compound in your media. Consider using a lower concentration of DMSO or a different solvent.3. Analyze key signaling pathways upstream and downstream of DYRK1A at both low and high concentrations.
Inconsistent results between experiments 1. Variability in cell passage number or density.2. Inconsistent compound preparation.3. Fluctuations in incubator conditions (CO2, temperature).1. Use cells within a defined passage number range and ensure consistent seeding density.2. Prepare fresh stock solutions of this compound and perform serial dilutions accurately.3. Regularly calibrate and monitor incubator conditions.
No effect observed at any concentration 1. Inactive compound.2. Cell line is not sensitive to DYRK1A inhibition.3. Incorrect assay endpoint.1. Verify the identity and purity of your this compound.2. Confirm DYRK1A expression in your cell line. Consider using a positive control cell line known to be sensitive to DYRK1A inhibition.3. Ensure your assay is capable of detecting the expected biological consequence of DYRK1A inhibition.

Experimental Protocols

Cell Viability/Proliferation Assay (MTS/MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) and a positive control for cell death.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log of the this compound concentration.

Western Blot for Phospho-Tau (a DYRK1A substrate)
  • Cell Lysis: After treatment with a range of this compound concentrations, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., p-Tau at a DYRK1A-specific site) and a loading control antibody (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phospho-Tau signal to the total Tau or loading control signal.

Visualizations

Biphasic_Dose_Response cluster_low_dose Low Dose Range cluster_high_dose High Dose Range Low_Dose This compound (Low Concentration) DYRK1A_Inhibition Specific DYRK1A Inhibition Low_Dose->DYRK1A_Inhibition High_Dose This compound (High Concentration) Desired_Effect Desired Biological Effect (e.g., Increased Proliferation) DYRK1A_Inhibition->Desired_Effect Off_Target Off-Target Kinase Inhibition High_Dose->Off_Target Toxicity Cellular Toxicity / Stress Response Off_Target->Toxicity Reversed_Effect Reversed Effect (e.g., Decreased Proliferation) Toxicity->Reversed_Effect

Caption: Logical workflow for interpreting a biphasic dose-response to this compound.

DYRK1A_Signaling_Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Kinase Aristolactam_BIII->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Phosphorylates Phospho_Tau Phosphorylated Tau Neurofibrillary_Tangles Neurofibrillary Tangles Phospho_Tau->Neurofibrillary_Tangles Experimental_Workflow Start Hypothesis: This compound exhibits a biphasic dose-response. Cell_Culture 1. Cell Culture (Seeding in 96-well plates) Start->Cell_Culture Treatment 2. Treatment (Serial dilutions of this compound) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 48 hours) Treatment->Incubation Assay 4. Cell Viability Assay (e.g., MTS/MTT) Incubation->Assay Data_Analysis 5. Data Analysis (Normalize to control, plot curve) Assay->Data_Analysis Interpretation 6. Interpretation (Observe for biphasic curve) Data_Analysis->Interpretation Follow_Up 7. Follow-up Experiments (Western Blot, Toxicity Assays) Interpretation->Follow_Up Biphasic? Yes

Technical Support Center: Enhancing In Vivo Bioavailability of Aristolactam BIII

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aristolactam BIII. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the oral bioavailability of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?

This compound is an alkaloid with a molecular weight of 309.32 g/mol .[1] It is known to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] While specific data on its aqueous solubility is limited, a related compound, Aristolactam I, has very low water solubility (< 0.1 mg/mL), suggesting that this compound is also likely a poorly water-soluble compound.[3] Its calculated LogP (AlogP) is 3.58, indicating a lipophilic nature.[1]

Q2: What are the potential barriers to achieving high oral bioavailability for this compound?

Based on its physicochemical properties and data from related compounds, the primary challenges to the oral bioavailability of this compound are likely:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal fluids can limit its dissolution and subsequent absorption.

  • P-glycoprotein (P-gp) Efflux: There is evidence that aristolactam alkaloids can be substrates and inhibitors of the P-glycoprotein (P-gp) efflux pump.[4][5][6][7][8] This transporter, present in the intestinal epithelium, can actively pump absorbed this compound back into the intestinal lumen, reducing its net absorption.

  • Metabolism: Aristolactam alkaloids are known to be metabolized in vivo.[9][10][11] First-pass metabolism in the intestine and liver can reduce the amount of active compound reaching systemic circulation.

Q3: Has the oral efficacy of this compound been demonstrated in preclinical models?

Yes, oral administration of this compound has been shown to be effective in a mouse model of Down syndrome, where it suppressed Tau hyperphosphorylation in the brain.[12] This indicates that this compound can be absorbed to some extent after oral administration and exert a biological effect. However, the absolute oral bioavailability has not been reported.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo experiments with this compound and provides potential solutions.

Problem Potential Cause Troubleshooting Steps & Recommended Solutions
Low or variable drug exposure in plasma after oral administration. Poor dissolution due to low aqueous solubility. 1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanocrystallization to increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Prepare a formulation using co-solvents, surfactants, or cyclodextrins to improve solubility. (See Experimental Protocols section for details). 3. Amorphous Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
P-glycoprotein (P-gp) mediated efflux in the intestine. 1. Co-administration with a P-gp Inhibitor: Administer this compound along with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or natural inhibitors like quercetin). Caution: This can lead to drug-drug interactions and should be carefully evaluated. 2. Formulation with P-gp Inhibiting Excipients: Utilize formulation excipients that have P-gp inhibitory activity, such as certain polymers (e.g., Pluronic® block copolymers) or surfactants (e.g., Cremophor® EL).
Rapid metabolism (first-pass effect). 1. Co-administration with a CYP450 Inhibitor: If the metabolic pathway is known to be mediated by specific cytochrome P450 enzymes, co-administration with a selective inhibitor could be considered. This approach requires thorough investigation of the metabolic pathways and potential for drug-drug interactions. 2. Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can protect it from premature metabolism and enhance its absorption.
High variability in efficacy between individual animals. Inconsistent food intake affecting absorption (Food Effect). 1. Standardize Fasting/Feeding Protocol: Ensure a consistent fasting period before and after drug administration for all animals in the study. 2. Lipid-Based Formulation: For lipophilic compounds like this compound, a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS) can reduce the food effect and improve absorption consistency.
Difficulty in preparing a stable and homogenous oral formulation. Poor wettability and agglomeration of the drug powder. 1. Use of Wetting Agents: Incorporate a small amount of a pharmaceutically acceptable wetting agent (e.g., Tween® 80) in the vehicle. 2. Suspension Formulation: Prepare a micronized suspension in a suitable vehicle containing a suspending agent (e.g., carboxymethyl cellulose) to ensure dose uniformity.

Experimental Protocols

Protocol 1: Preparation of a Solubilized Formulation using a Co-solvent System

Objective: To prepare a clear solution of this compound for oral gavage to improve its dissolution in the GI tract.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a minimal amount of DMSO. For example, for a final concentration of 1 mg/mL, you might start by dissolving 10 mg of this compound in 100 µL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Add PEG 400 to the solution. A common ratio is 10-40% of the final volume. For a 10 mL final volume, add 1-4 mL of PEG 400.

  • Vortex the mixture until it is homogenous.

  • Slowly add saline to reach the final desired volume while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the concentration may be too high for this co-solvent system.

Protocol 2: Caco-2 Cell Permeability Assay to Assess P-gp Efflux

Objective: To determine if this compound is a substrate of the P-gp efflux pump.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Digoxin (P-gp substrate control)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the transport study, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer yellow.

  • Transport Study: a. Wash the cell monolayers with pre-warmed HBSS. b. Prepare transport solutions of this compound, propranolol, atenolol, and digoxin in HBSS at the desired concentration (e.g., 10 µM). c. For the inhibition experiment, prepare a transport solution of digoxin with and without a P-gp inhibitor like verapamil (e.g., 100 µM). d. Apical to Basolateral (A→B) Transport: Add the transport solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber. e. Basolateral to Apical (B→A) Transport: Add the transport solution to the basolateral chamber and fresh HBSS to the apical chamber. f. Incubate the plates at 37°C with gentle shaking. g. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for each compound in both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. b. Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) c. An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms this.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Proposed Solutions cluster_evaluation Evaluation Problem Low in vivo Bioavailability of this compound Solubility Poor Aqueous Solubility Problem->Solubility Efflux P-gp Efflux Problem->Efflux Metabolism First-Pass Metabolism Problem->Metabolism Formulation Formulation Strategies (e.g., Nanoparticles, SEDDS) Solubility->Formulation Size_Reduction Particle Size Reduction Solubility->Size_Reduction Efflux->Formulation Inhibitors Co-administration with P-gp/CYP Inhibitors Efflux->Inhibitors Metabolism->Formulation Metabolism->Inhibitors PK_Study Pharmacokinetic Studies (in vivo) Formulation->PK_Study Caco2 Caco-2 Permeability Assay (in vitro) Formulation->Caco2 Dissolution Dissolution Testing (in vitro) Formulation->Dissolution Inhibitors->PK_Study Inhibitors->Caco2 Size_Reduction->Dissolution

Caption: Troubleshooting workflow for improving this compound bioavailability.

pgp_efflux_pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte (Intestinal Cell) cluster_blood Bloodstream Aristolactam_Lumen This compound Aristolactam_Intracellular This compound Aristolactam_Lumen->Aristolactam_Intracellular Absorption Pgp_Pump P-glycoprotein (P-gp) Aristolactam_Intracellular->Pgp_Pump Aristolactam_Blood This compound Aristolactam_Intracellular->Aristolactam_Blood To Systemic Circulation Pgp_Pump->Aristolactam_Lumen Efflux Absorption Passive Absorption Efflux Active Efflux

Caption: P-glycoprotein mediated efflux of this compound in an enterocyte.

References

Addressing Aristolactam BIII insolubility in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the experimental challenges associated with the poor aqueous solubility of Aristolactam BIII.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is an alkaloid compound, appearing as a yellow powder, with known poor solubility in aqueous solutions.[1][2] However, it is soluble in several organic solvents.[1][3] For biological assays, it is common practice to first dissolve the compound in a 100% organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution before making further dilutions in aqueous experimental buffers.[4][5]

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) Soluble [1][3]
Chloroform Soluble [1][3]
Dichloromethane Soluble [1][3]
Ethyl Acetate Soluble [1][3]
Acetone Soluble [1][3]

| Water | Insoluble |[2] |

Q2: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What should I do?

Precipitation upon dilution is a common issue for hydrophobic compounds like this compound.[4] This occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment. This can lead to inaccurate concentrations and unreliable experimental results.[4]

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.

  • Increase Final DMSO Concentration: The final concentration of DMSO in the assay can be increased to help maintain solubility. However, be mindful that high concentrations of DMSO (>1%) can affect cell viability and enzyme activity. Always run a vehicle control with the same final DMSO concentration.

  • Use Sonication: After dilution, briefly sonicate your solution. In-well sonication can sometimes help redissolve precipitated compounds.[4]

  • Try Co-solvents: Consider the use of a co-solvent in your final buffer. See the troubleshooting guide below for more details.

Q3: What is the primary signaling pathway targeted by this compound?

This compound is a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[6] The inhibitory concentration (IC50) for DYRK1A has been reported to be as low as 9.67 nM.[6] DYRK1A is a crucial kinase involved in a variety of cellular processes, and its overexpression is linked to the pathology of Down syndrome.[6][7] By inhibiting DYRK1A, this compound can prevent the downstream phosphorylation of target proteins such as Tau, which is implicated in neurodegenerative diseases.[6]

Aristolactam_BIII_Pathway ABIII This compound DYRK1A DYRK1A Kinase ABIII->DYRK1A Inhibition pTau Phosphorylated Target (Hyperphosphorylated Tau) DYRK1A->pTau Phosphorylation Tau Downstream Target (e.g., Tau Protein) Tau->pTau Troubleshooting_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting Start Prepare 10-30 mM Stock in 100% DMSO Dilute Dilute Stock into Aqueous Buffer Start->Dilute Observe Visually Inspect for Precipitate/Cloudiness Dilute->Observe Isolate Centrifuge sample. Measure supernatant concentration (e.g., HPLC-UV) Observe->Isolate Yes Precipitate Assay Proceed with Experiment Observe->Assay No Precipitate LowerC Lower Final Concentration Isolate->LowerC CoSolvent Add Co-solvent (e.g., PEG, glycerol) Isolate->CoSolvent pHAdjust Adjust Buffer pH Isolate->pHAdjust LowerC->Dilute CoSolvent->Dilute pHAdjust->Dilute End Solubility Issue Resolved Assay->End Dilution_Workflow Stock 10 mM Stock in 100% DMSO Intermediate Intermediate Dilution (e.g., 100 µM in media/buffer with 1% DMSO) Stock->Intermediate 1:100 Dilution Final Final Working Solution (e.g., 100 nM in media/buffer with 0.01% DMSO) Intermediate->Final 1:1000 Dilution

References

Technical Support Center: Navigating Fluorescence-Based Assays with Aristolactam BIII

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate artifacts and ensure data integrity when using Aristolactam BIII in fluorescence-based assays.

Introduction to this compound and Fluorescence Interference

This compound is a naturally occurring compound that has garnered interest in drug discovery. However, like many natural products, it possesses intrinsic fluorescent properties that can interfere with common fluorescence-based assays, leading to erroneous results. Understanding and addressing these potential artifacts is crucial for accurate data interpretation.

The primary mechanisms of interference from compounds like this compound in fluorescence assays are:

  • Autofluorescence: The compound itself emits fluorescence when excited by the light source used in the assay, leading to false-positive signals.

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of the assay's fluorophore, leading to a decrease in the detected signal (a false-negative or underestimated result).

  • Inner Filter Effect: At high concentrations, the compound can absorb the excitation or emission light, effectively shielding the fluorophore from the light source or detector.

This guide will provide you with the necessary information and protocols to identify and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My fluorescence readings are unexpectedly high in wells containing this compound, even in my negative controls. What could be the cause?

A1: This is a classic sign of autofluorescence from this compound. The compound is likely being excited by the assay's light source and emitting its own fluorescence, which is being detected by the instrument.

Q2: I'm seeing a decrease in my fluorescent signal when I add this compound to my assay. Is this indicative of inhibition?

A2: While it could be true inhibition, it is also possible that you are observing fluorescence quenching or an inner filter effect . This compound might be absorbing the excitation light intended for your fluorophore or quenching the emitted fluorescence. It is essential to perform control experiments to distinguish between genuine biological activity and assay artifacts.

Q3: How can I determine if this compound is autofluorescent at the wavelengths used in my assay?

A3: You can perform a simple control experiment. Prepare a plate with your assay buffer and varying concentrations of this compound (at the same concentrations used in your main experiment) but without your fluorescent probe or enzyme. Read the plate using the same excitation and emission wavelengths as your primary assay. If you detect a signal that increases with the concentration of this compound, this confirms autofluorescence.

Q4: What are the known spectral properties of this compound?

Troubleshooting Guide

Problem 1: Suspected Autofluorescence from this compound

Solution Workflow:

A workflow for troubleshooting autofluorescence.

Detailed Steps:

  • Run an Autofluorescence Control Experiment:

    • Prepare a dilution series of this compound in the assay buffer.

    • Use the same plate type and instrument settings (excitation/emission wavelengths, gain) as your main experiment.

    • Measure the fluorescence intensity. A concentration-dependent increase in signal confirms autofluorescence.

  • Characterize the Fluorescence Spectrum of this compound:

    • If you have access to a spectrophotometer, measure the excitation and emission spectra of this compound to determine its peak excitation and emission wavelengths.

  • Mitigation Strategies:

    • Select an Alternative Fluorophore: If possible, choose a fluorophore for your assay with excitation and emission spectra that do not overlap with those of this compound. Red-shifted fluorophores are often a good choice as natural product autofluorescence is more common in the blue-green region of the spectrum.[1][2]

    • Spectral Unmixing: For imaging-based assays, if your microscopy system has spectral imaging capabilities, you can acquire the emission spectrum of this compound and use linear unmixing algorithms to computationally separate its signal from that of your specific probe.

    • Background Subtraction: For plate reader-based assays, you can subtract the fluorescence intensity of the corresponding this compound concentration (from your autofluorescence control plate) from your experimental wells.

Problem 2: Suspected Fluorescence Quenching or Inner Filter Effect

Solution Workflow:

experimental_workflow cluster_prep Assay Preparation cluster_controls Control Experiments cluster_main_assay Primary Assay cluster_analysis Data Analysis A Prepare this compound Dilutions C Autofluorescence Control (this compound only) A->C D Quenching Control (this compound + Fluorophore) A->D E Incubate this compound with Enzyme A->E B Prepare Assay Reagents (Enzyme, Substrate, Buffer) B->D B->E H Correct for Autofluorescence (Subtract Control C) C->H I Correct for Quenching (Normalize to Control D) D->I F Initiate Reaction with Substrate E->F G Measure Fluorescence Signal F->G G->H H->I J Determine Biological Activity I->J

References

Technical Support Center: Aristolactam BIII Treatment & Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aristolactam BIII and optimizing cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural product that functions as a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its primary mechanism is not to induce broad cytotoxicity, but rather to modulate cellular processes by inhibiting the kinase activity of DYRK1A. This inhibition can affect various downstream signaling pathways involved in cell cycle regulation, proliferation, and differentiation.

Q2: I am observing low cytotoxicity with this compound in my cancer cell line. Is this expected?

A2: Yes, this is often expected. This compound is known to exhibit low direct cytotoxicity in many mammalian cell lines. Its therapeutic potential is often linked to its ability to modulate specific signaling pathways rather than causing general cell death. The concentration at which it inhibits DYRK1A is typically much lower than the concentration required to induce significant cell death. However, some studies have reported cytotoxic effects of aristolactam derivatives in specific cancer cell lines at higher concentrations.

Q3: My cell viability results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can arise from several factors:

  • Compound Stability and Storage: Ensure your this compound stock solution is properly stored, protected from light, and has not undergone multiple freeze-thaw cycles.

  • Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in final viability readings. Ensure a consistent and optimized cell seeding density for your specific cell line and assay duration.

  • Assay Interference: The chemical structure of this compound could potentially interfere with the reagents of certain viability assays (e.g., tetrazolium salts in MTT or MTS assays). It is crucial to run appropriate controls to test for this.

  • Cell Line Specific Effects: The response to this compound can be highly dependent on the genetic background and metabolic state of the cell line being used.

Q4: Can this compound interfere with colorimetric or fluorometric viability assays?

A4: While direct interference by this compound has not been widely reported, it is a possibility with any small molecule. Compounds can interfere by directly reducing the assay substrate (like MTT or resazurin) or by affecting cellular metabolism in a way that alters the assay readout without directly causing cell death. To test for this, run a control plate with this compound in cell-free media to see if there is any change in absorbance or fluorescence.

Q5: Which cell viability assay is best for use with this compound?

A5: The choice of assay depends on your specific experimental goals and cell type.

  • Metabolic Assays (MTT, MTS, WST-1, Resazurin): These are widely used but can be prone to interference from compounds that affect cellular metabolism.

  • ATP-based Luminescent Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of metabolically active cells and are generally less susceptible to interference from colored compounds.

  • Direct Cell Counting/Imaging-based Assays: These methods, such as trypan blue exclusion or automated cell counters, provide a direct measure of cell number and viability and are not dependent on metabolic activity.

It is often recommended to validate findings from one type of assay with another that relies on a different principle.

Troubleshooting Guides

Issue 1: High Background Signal in MTT/MTS/WST-1 Assay
Possible Cause Troubleshooting Step
Direct reduction of tetrazolium salt by this compound. Run a "compound only" control by adding this compound to cell-free media with the assay reagent. If a color change occurs, the compound is directly reducing the substrate. Consider using an alternative assay (e.g., CellTiter-Glo® or direct cell counting).
Contamination of reagents or culture media. Use fresh, sterile reagents and media. Ensure aseptic techniques during the experiment.
Phenol red in media. Phenol red can interfere with absorbance readings. Use phenol red-free media for the assay incubation period.
Issue 2: Unexpected Increase in Viability at High Concentrations of this compound
Possible Cause Troubleshooting Step
Compound precipitation. High concentrations of the compound may precipitate out of solution, reducing the effective concentration and potentially scattering light, leading to artificially high absorbance readings. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower top concentration.
Interference with formazan crystal solubilization (MTT assay). Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Cellular metabolic changes. This compound, through its inhibition of DYRK1A, may alter cellular metabolism, leading to an increased rate of tetrazolium salt reduction per cell, which may not correlate with an actual increase in cell number. Validate results with a non-metabolic assay like direct cell counting.
Issue 3: Large Error Bars and Poor Reproducibility
Possible Cause Troubleshooting Step
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS or media.
Inconsistent incubation times. Standardize all incubation times, including compound treatment and assay reagent incubation.
Pipetting errors. Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences across the plate.

Data Presentation

Table 1: Cytotoxicity of Aristolactam Derivatives in Various Cell Lines

CompoundCell LineAssayIC50 / CC50 (µM)Reference
This compoundP-388 (Murine Leukemia)Not Specified< 4 µg/mL[1]
This compoundHT-29 (Human Colon Adenocarcinoma)Not Specified< 4 µg/mL[1]
This compoundA549 (Human Lung Carcinoma)Not Specified< 4 µg/mL[1]
Aristolactam AIIIaHeLa (Human Cervical Cancer)SRB~7-30[2]
Aristolactam AIIIaA549 (Human Lung Carcinoma)SRB~7-30[2]
Aristolactam AIIIaHGC (Human Gastric Cancer)SRB~7-30[2]
Aristolactam Derivative 1TZM-blMTTCC50: 6.88[3]
Aristolactam Derivative 2TZM-blMTTCC50: 16.91[3]

Note: IC50 refers to the half-maximal inhibitory concentration, while CC50 refers to the half-maximal cytotoxic concentration. The specific assay conditions and incubation times can influence these values.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Mandatory Visualization

DYRK1A_Signaling_Pathway DYRK1A Signaling in Cell Cycle Regulation Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Inhibits CyclinD1 Cyclin D1 DYRK1A->CyclinD1 Phosphorylates (Thr286) p27Kip1 p27Kip1 DYRK1A->p27Kip1 Phosphorylates (Ser10) Proteasomal_Degradation Proteasomal Degradation CyclinD1->Proteasomal_Degradation CDK4_6 CDK4/6 CyclinD1->CDK4_6 Stabilization Stabilization p27Kip1->Stabilization p27Kip1->CDK4_6 Inhibits Rb Rb E2F E2F Rb->E2F Inhibits pRb p-Rb G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CDK4_6->Rb Phosphorylates Experimental_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with This compound Incubate_24h->Treat_Compound Incubate_Treatment Incubate (e.g., 24-72h) Treat_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (MTT, Resazurin, etc.) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (e.g., 2-4h) Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Absorbance/Fluorescence/ Luminescence) Incubate_Reagent->Read_Plate Analyze_Data Analyze Data (Calculate IC50/CC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Validation & Comparative

Potency Unveiled: A Comparative Analysis of Aristolactam BIII and Aristolactam BII as DYRK1A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the quest for selective and potent kinase inhibitors is paramount. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target, particularly in the context of Down syndrome and Alzheimer's disease. This guide provides a detailed comparison of the DYRK1A inhibitory activity of two natural compounds, Aristolactam BIII and Aristolactam BII, supported by experimental data and methodologies.

This analysis reveals a stark contrast in the efficacy of these two closely related aristolactam analogs. This compound has been identified as a novel and potent inhibitor of DYRK1A, while Aristolactam BII demonstrates negligible activity. This disparity underscores the critical role of specific structural motifs in achieving effective kinase inhibition.

Quantitative Comparison of DYRK1A Inhibitory Activity

The inhibitory potential of this compound and Aristolactam BII against DYRK1A has been evaluated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

CompoundTarget KinaseIC50 ValueInhibitory Effect
This compound DYRK1A9.67 nM[1][2]Potent Inhibitor
Aristolactam BII DYRK1ANot ReportedLittle to no effect[3]

The data clearly indicates that this compound is a highly potent inhibitor of DYRK1A with an IC50 value in the nanomolar range. In contrast, studies have consistently shown that Aristolactam BII has little to no inhibitory effect on DYRK1A activity.[3] This significant difference in potency highlights the structural features of this compound that are crucial for its interaction with the kinase's active site.

Unraveling the Mechanism: The DYRK1A Signaling Pathway

DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation and neuronal development. Its overactivity is implicated in the pathology of several diseases. One of the key downstream effects of DYRK1A is the phosphorylation of transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT). Phosphorylation by DYRK1A leads to the exclusion of NFAT from the nucleus, thereby inhibiting the transcription of target genes.

DYRK1A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylation NFAT_p p-NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Calcineurin Calcineurin Calcineurin->NFAT_p Dephosphorylation NFAT_n->NFAT Nuclear Export DNA DNA NFAT_n->DNA Gene Target Gene Transcription DNA->Gene

Caption: The DYRK1A-NFAT signaling pathway.

Inhibitors of DYRK1A, such as this compound, block this phosphorylation event. This allows calcineurin to dephosphorylate NFAT, leading to its translocation into the nucleus and the subsequent activation of gene transcription. This mechanism is often exploited in cell-based assays to screen for DYRK1A inhibitors.

Experimental Protocols

The determination of DYRK1A inhibitory activity relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to evaluate this compound and Aristolactam BII.

In Vitro DYRK1A Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DYRK1A.

Objective: To determine the IC50 value of a test compound against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • DYRK1A substrate (e.g., a synthetic peptide such as DYRKtide)

  • Test compounds (this compound, Aristolactam BII) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of the assay plate. Include a positive control (a known DYRK1A inhibitor) and a negative control (DMSO vehicle).

  • Add the DYRK1A enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified through a luminescence-based reaction.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compounds to Plate A->B C Add DYRK1A Enzyme & Substrate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction & Measure Activity E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for an in vitro kinase assay.

Cell-Based NFAT-RE Promoter Assay

This assay assesses the inhibitory activity of a compound within a cellular context by measuring the transcriptional activity of NFAT.

Objective: To evaluate the ability of a compound to inhibit DYRK1A-mediated suppression of NFAT signaling.

Materials:

  • HEK293T cells (or a similar cell line)

  • Cell culture medium and supplements

  • Plasmids:

    • An expression vector for DYRK1A

    • An NFAT-responsive element (NFAT-RE) driving a reporter gene (e.g., luciferase)

    • A control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • Cell stimulation agents (e.g., ionomycin and phorbol 12-myristate 13-acetate (PMA))

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a multi-well plate.

  • Co-transfect the cells with the DYRK1A expression plasmid, the NFAT-RE luciferase reporter plasmid, and the control reporter plasmid.

  • After an appropriate incubation period for plasmid expression, treat the cells with serial dilutions of the test compounds.

  • Stimulate the cells with ionomycin and PMA to activate the calcineurin-NFAT pathway.

  • Incubate the cells for a further period (e.g., 12-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the NFAT-RE luciferase activity to the control (Renilla) luciferase activity.

  • Plot the normalized luciferase activity against the inhibitor concentration to determine the compound's effect on NFAT-driven transcription.

Conclusion

The experimental evidence presents a clear distinction between this compound and Aristolactam BII in their ability to inhibit DYRK1A. This compound is a potent inhibitor with a low nanomolar IC50 value, making it a promising lead compound for the development of therapeutics targeting DYRK1A-related pathologies. Conversely, Aristolactam BII is largely inactive against this kinase. This comparative guide provides researchers and drug development professionals with the essential data and methodologies to understand the differential activity of these two compounds and to inform future research in the pursuit of novel DYRK1A inhibitors.

References

A Comparative Analysis of Aristolactam BIII and EGCG for the Rescue of Down Syndrome Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Down syndrome (DS), caused by the trisomy of chromosome 21, leads to a variety of phenotypes, most notably intellectual disability. A key pathological factor in DS is the overexpression of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) gene, which is located on chromosome 21.[1] This has led to the exploration of DYRK1A inhibitors as a potential therapeutic strategy. This guide provides a comparative overview of two such inhibitors, Aristolactam BIII and Epigallocatechin-3-gallate (EGCG), summarizing their performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and EGCG.

Table 1: In Vitro Efficacy of DYRK1A Inhibitors

CompoundTargetIC50Cellular ModelKey FindingReference
This compoundDYRK1A9.67 nMMammalian cellsEffectively suppressed DYRK1A-mediated hyperphosphorylation of Tau.[1]Choi et al., 2021
EGCGDYRK1A~0.3 µM-Noncompetitive inhibitor of DYRK1A.[2]De la Torre et al., 2014

Table 2: In Vivo Efficacy in Animal Models of Down Syndrome

CompoundAnimal ModelDosageKey Phenotype RescuedQuantitative OutcomeReference
This compoundDYRK1A Transgenic (TG) MiceOral administrationExploratory behavioral deficitSignificantly ameliorated deficit in open field test.[1]Choi et al., 2021
This compoundDS-like Drosophila models10 µM in foodNeurological and phenotypic defectsRescued defects.[3]Choi et al., 2021
EGCGTs65Dn Mice2-3 mg per day in drinking waterCognitive deficitsRescued deficits in novel object recognition and water maze tasks.[4]De la Torre et al., 2014
EGCGDYRK1A TG Mice2-3 mg per day in drinking waterCognitive deficitsRescued deficits in novel object recognition and water maze tasks.[4]De la Torre et al., 2014
EGCGTs65Dn MicePrenatal treatmentCraniofacial abnormalitiesNormalized some craniofacial phenotypes.Guedj et al., 2016

Table 3: Human Studies

CompoundStudy DesignPopulationKey FindingReference
EGCGPilot studyIndividuals with Down syndromeImproved memory recognition, working memory, and quality of life.[5][6]De la Torre et al., 2014

Signaling Pathway and Mechanism of Action

Both this compound and EGCG exert their therapeutic effects primarily through the inhibition of DYRK1A. Overexpression of DYRK1A in Down syndrome leads to the hyperphosphorylation of several downstream targets, including Tau protein, which is implicated in neurofibrillary tangle formation, a hallmark of Alzheimer's disease. By inhibiting DYRK1A, these compounds aim to normalize the phosphorylation status of its substrates, thereby mitigating the downstream pathological consequences.

DYRK1A_Inhibition_Pathway cluster_DS Down Syndrome Pathophysiology cluster_Therapy Therapeutic Intervention Trisomy 21 Trisomy 21 DYRK1A Overexpression DYRK1A Overexpression Trisomy 21->DYRK1A Overexpression Hyperphosphorylation of Substrates Hyperphosphorylation of Substrates DYRK1A Overexpression->Hyperphosphorylation of Substrates DYRK1A Inhibition DYRK1A Inhibition Neuronal Dysfunction Neuronal Dysfunction Hyperphosphorylation of Substrates->Neuronal Dysfunction Cognitive Deficits Cognitive Deficits Neuronal Dysfunction->Cognitive Deficits This compound This compound This compound->DYRK1A Inhibition IC50 = 9.67 nM EGCG EGCG EGCG->DYRK1A Inhibition IC50 = ~0.3 µM Normalization of Phosphorylation Normalization of Phosphorylation DYRK1A Inhibition->Normalization of Phosphorylation Rescue of Phenotypes Rescue of Phenotypes Normalization of Phosphorylation->Rescue of Phenotypes Kinase_Assay_Workflow Reaction Mixture Reaction Mixture Compound Incubation Compound Incubation Reaction Mixture->Compound Incubation Kinase Reaction Kinase Reaction Compound Incubation->Kinase Reaction Reaction Termination Reaction Termination Kinase Reaction->Reaction Termination Quantification Quantification Reaction Termination->Quantification IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

References

Unveiling the Kinase Selectivity of Aristolactam BIII: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity of Aristolactam BIII, a natural product identified as a potent kinase inhibitor. Understanding the selectivity profile of a kinase inhibitor is paramount in drug discovery, as it helps to predict potential therapeutic effects and off-target toxicities. This document summarizes the known inhibitory activities of this compound, details the experimental methodologies used for such assessments, and visualizes the relevant biological pathways.

Kinase Inhibition Profile of this compound

This compound has been identified as a highly potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in the pathology of Down syndrome and other neurological conditions.[1][2] Its cross-reactivity has been evaluated against a limited number of other kinases, primarily within the same family.

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against several kinases. Lower IC50 values indicate greater potency.

Kinase TargetIC50 (nM)Kinase Family
DYRK1A 9.67 - 15.5 CMGC (DYRK)
DYRK1B17.4CMGC (DYRK)
CLK111.4CMGC (CLK)
CLK46.7CMGC (CLK)

Data compiled from multiple sources.[1][2]

Note on Data Availability: While this compound shows high potency for DYRK1A and related kinases like CLK1 and CLK4, a comprehensive, large-scale kinome scan profiling its activity against a broad panel of human kinases is not publicly available at this time. Therefore, its selectivity against the wider kinome remains to be fully characterized. The comparison is currently limited to the kinases listed above.

Experimental Protocols

The determination of kinase inhibition potencies, such as IC50 values, is typically performed using in vitro kinase assays. Below are detailed methodologies for two common types of assays used in kinase inhibitor profiling.

In Vitro Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from 33P-ATP onto a specific substrate.

Materials:

  • Purified recombinant kinase (e.g., DYRK1A)

  • Kinase-specific substrate peptide (e.g., Woodtide or similar)

  • This compound or other test compounds

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • Dithiothreitol (DTT)

  • [γ-33P]ATP

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3- to 10-fold dilutions.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, DTT, substrate peptide, and the kinase enzyme.

  • Initiation of Reaction: In a 96-well plate, add the test compound dilutions. To this, add the kinase/substrate master mix. Initiate the kinase reaction by adding a solution of [γ-33P]ATP and unlabeled ATP (at a concentration typically near the Km for the specific kinase).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP is washed away.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove non-incorporated radioactivity.

  • Detection: After drying the plates, add a scintillant to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay

This is a fluorescence resonance energy transfer (FRET)-based competition binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

Materials:

  • Purified, tagged recombinant kinase (e.g., GST-DYRK1A)

  • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive inhibitor)

  • This compound or other test compounds

  • Assay buffer (provided with the kit)

  • 384-well microplates

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the assay plate.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to the wells containing the test compound.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™-labeled tracer and add it to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate using a TR-FRET-enabled plate reader. The reader will measure the emission from both the europium donor (at 615 nm) and the Alexa Fluor™ acceptor (at 665 nm) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). In the absence of an inhibitor, the tracer binds to the kinase, bringing the donor and acceptor fluorophores into proximity and generating a high FRET signal. A competing inhibitor like this compound will displace the tracer, leading to a decrease in the FRET signal. Calculate the percent inhibition based on high (no inhibitor) and low (no kinase) controls. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key workflows and pathways related to the assessment of this compound.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (this compound) Reaction Kinase Reaction (Incubation) Compound->Reaction Kinase Kinase & Substrate Preparation Kinase->Reaction Detection Signal Detection (e.g., Radioactivity, FRET) Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 IC50 Determination (Dose-Response Curve) Inhibition->IC50 Signaling_Pathways cluster_dyrk DYRK1A Pathway cluster_clk CLK Pathway ALB This compound DYRK1A DYRK1A ALB->DYRK1A Inhibits CLKs CLK1 / CLK4 ALB->CLKs Inhibits Tau Tau Protein DYRK1A->Tau Phosphorylates NFAT NFAT Transcription Factors DYRK1A->NFAT Phosphorylates & Regulates Activity Neurodegeneration Neurofibrillary Tangles (Alzheimer's Disease) Tau->Neurodegeneration Hyperphosphorylation Leads to Gene_Expression Gene Expression (Neuronal Development) NFAT->Gene_Expression Regulates SR SR Proteins CLKs->SR Phosphorylates Splicing pre-mRNA Splicing SR->Splicing Regulates

References

Validating the Specificity of Aristolactam BIII for DYRK1A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Aristolactam BIII, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with other known inhibitors. The objective is to offer a clear, data-driven perspective on its specificity, supported by experimental protocols and pathway visualizations to aid in research and development.

Comparative Analysis of DYRK1A Inhibitors

This compound has emerged as a novel and potent inhibitor of DYRK1A with an in vitro IC50 value of 9.67 nM.[1] Its efficacy has been demonstrated in rescuing cellular and in vivo phenotypes associated with DYRK1A overexpression.[1] However, a comprehensive assessment of its specificity requires a direct comparison with other well-characterized DYRK1A inhibitors. The following table summarizes the available inhibitory activity (IC50 in nM) of this compound and other common DYRK1A inhibitors against a panel of kinases.

KinaseThis compound (nM)Harmine (nM)CX-4945 (Silmitasertib) (nM)SM07883 (nM)
DYRK1A 9.67 - 15.5 [1][2][3]33~541.6
DYRK1B17.4[2]--Potent Inhibition
CLK111.4[2]---
CLK46.7[2]--Potent Inhibition
GSK3β---Potent Inhibition
CK2α1No significant inhibition-Potent Inhibition-
CDK1/cyclin BNo significant inhibition---
DYRK4No significant inhibition---

Experimental Protocols

To ensure reproducibility and accurate comparison of inhibitor activities, detailed experimental protocols are essential. Below are standardized protocols for key assays used in the characterization of DYRK1A inhibitors.

In Vitro Kinase Assay (Radiometric HotSpot™ Assay)

This assay measures the direct inhibitory effect of a compound on the catalytic activity of purified DYRK1A enzyme.

Materials:

  • Recombinant human DYRK1A enzyme

  • Peptide substrate (e.g., RRRFRPASPLRGPPK)

  • ³³P-ATP

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the peptide substrate (final concentration 20 µM), and the test compound at various concentrations.

  • Initiate the reaction by adding ³³P-ATP (final concentration 10 µM) and the recombinant DYRK1A enzyme.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated ³³P-ATP.

  • Measure the amount of incorporated ³³P into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based NFAT Luciferase Reporter Assay

This assay assesses the ability of a compound to inhibit DYRK1A activity within a cellular context by measuring the activity of the Nuclear Factor of Activated T-cells (NFAT), a downstream target of DYRK1A.

Materials:

  • HEK293 cells stably co-transfected with a DYRK1A expression vector and an NFAT-responsive luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds dissolved in DMSO.

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (IM) for stimulating the pathway.

  • Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System).

  • Luminometer.

Procedure:

  • Seed the stably transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with PMA (e.g., 10 ng/mL) and Ionomycin (e.g., 5 µM) to activate the calcineurin-NFAT pathway, which is negatively regulated by DYRK1A.

  • Incubate the cells for an additional period (e.g., 6-12 hours) to allow for luciferase expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of DYRK1A-mediated NFAT suppression for each compound concentration.

  • Determine the IC50 value by plotting the luminescence signal against the logarithm of the compound concentration.

Visualizing DYRK1A's Role and Inhibition

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core DYRK1A Activity cluster_downstream Downstream Effects Calcineurin Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates (Activates) DYRK1A DYRK1A DYRK1A->NFAT Phosphorylates (Inactivates) ASK1 ASK1 DYRK1A->ASK1 Phosphorylates (Activates) Tau Tau DYRK1A->Tau Phosphorylates Aristolactam_BIII Aristolactam_BIII Aristolactam_BIII->DYRK1A Inhibits Gene_Transcription Gene_Transcription NFAT->Gene_Transcription Promotes Apoptosis Apoptosis ASK1->Apoptosis Neurofibrillary_Tangles Neurofibrillary_Tangles Tau->Neurofibrillary_Tangles Kinase_Inhibitor_Validation_Workflow Compound_Library Compound_Library In_Vitro_Kinase_Assay In_Vitro_Kinase_Assay Compound_Library->In_Vitro_Kinase_Assay Determine_IC50 Determine_IC50 In_Vitro_Kinase_Assay->Determine_IC50 Cell-Based_Assay Cell-Based_Assay Determine_IC50->Cell-Based_Assay Potent Inhibitors Kinome_Profiling Kinome_Profiling Cell-Based_Assay->Kinome_Profiling Cellular Activity Lead_Candidate Lead_Candidate Kinome_Profiling->Lead_Candidate High Specificity

References

A Comparative Guide to Natural Product Inhibitors of DYRK1A: Aristolactam BIII and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers. The quest for potent and selective DYRK1A inhibitors has led researchers to explore the rich chemical diversity of natural products. This guide provides a detailed comparison of Aristolactam BIII with other prominent natural product inhibitors of DYRK1A, supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50) of several natural product-derived inhibitors against DYRK1A. It is important to note that IC50 values can vary between different assay formats and conditions.

Natural Product InhibitorChemical ClassDYRK1A IC50 (nM)Source Organism/ClassReference(s)
This compound Alkaloid9.67Herbal Plants[1]
Harmine β-carboline Alkaloid22 - 80Peganum harmala[2][3]
Leucettine L41 Imidazole Alkaloid40Marine Sponge (Leucetta sp.)
Epigallocatechin Gallate (EGCG) Flavonoid (Catechin)~330Green Tea (Camellia sinensis)[4]
Fisetin Flavonoid (Flavonol)149.5Various plants[5]
Kaempferol Flavonoid (Flavonol)296.3Various plants[5]
Quercetin Flavonoid (Flavonol)737.9Various plants[6]
Acrifoline Alkaloid75Knightia strobilina[7]
Lamellarin N Pyrrole AlkaloidLow nM rangeMarine Molluscs[7]

Kinase Selectivity Profiles

A critical aspect of an inhibitor's utility is its selectivity. The following table provides a comparative overview of the selectivity of this compound and other key natural product inhibitors against a panel of related kinases. High selectivity for DYRK1A over other kinases, particularly those in the same family (e.g., other DYRKs, CDKs, GSK3β), is desirable to minimize off-target effects.

InhibitorDYRK1B (IC50 nM)DYRK2 (IC50 nM)CLK1 (IC50 nM)GSK3β (IC50 µM)Notes on SelectivityReference(s)
This compound Data not widely availableData not widely availableData not widely availableData not widely availableSelectivity profile not extensively published.
Harmine 1661900High Inhibition>10Shows selectivity for DYRK1A over other DYRK family members. Also a potent inhibitor of monoamine oxidase A (MAO-A).[8][9][10]
Leucettine L41 High InhibitionHigh Inhibition71High InhibitionA dual inhibitor of DYRK and CLK families. Also shows activity against other kinases like PIM1.[8]
EGCG Data not widely availableData not widely availableData not widely availableData not widely availableKnown to be a promiscuous inhibitor, targeting multiple kinases including PI3K, mTOR, and receptor tyrosine kinases.[4][11]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches and the biological context of DYRK1A inhibition, the following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.

DYRK1A_Tau_Pathway DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylation Inhibitor Natural Product Inhibitor Inhibitor->DYRK1A Inhibition pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregation

Caption: DYRK1A-mediated Tau hyperphosphorylation pathway and its inhibition.

DYRK1A_NFAT_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFAT_P Phosphorylated NFAT (Inactive) NFAT Active NFAT NFAT->NFAT_P Gene Gene Expression NFAT->Gene DYRK1A DYRK1A DYRK1A->NFAT Phosphorylation (Nuclear Export) Inhibitor Natural Product Inhibitor Inhibitor->DYRK1A Inhibition Calcineurin Calcineurin NFAT_cyto NFAT Calcineurin->NFAT_cyto Dephosphorylation (Nuclear Import)

Caption: Regulation of NFAT signaling by DYRK1A and calcineurin.

Inhibitor_Screening_Workflow Start Natural Product Library KinaseAssay In Vitro DYRK1A Kinase Assay Start->KinaseAssay HitID Hit Identification (IC50 Determination) KinaseAssay->HitID CellAssay Cell-Based Assays (e.g., NFAT Reporter, Tau Phosphorylation) HitID->CellAssay Active Hits Selectivity Kinase Selectivity Profiling CellAssay->Selectivity Lead Lead Compound Selectivity->Lead

Caption: A typical workflow for screening natural product inhibitors of DYRK1A.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor.

Materials:

  • DYRK1A-GST recombinant protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (inhibitors)

  • 384-well low volume black plates

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of DYRK1A and Eu-anti-GST antibody in Kinase Buffer A. The final concentrations in the assay are typically 5 nM and 2 nM, respectively.

    • Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A. The optimal concentration should be determined empirically but is often around the Kd of the tracer for the kinase.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute in Kinase Buffer A to a 3X final concentration.

  • Assay Assembly:

    • Add 5 µL of the 3X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 3X DYRK1A/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to initiate the reaction.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based NFAT Reporter Assay

This assay measures the inhibition of DYRK1A-mediated phosphorylation of NFAT, which leads to its nuclear exclusion and reduced reporter gene expression.

Materials:

  • HEK293T cells

  • NFAT-responsive luciferase reporter plasmid

  • DYRK1A expression plasmid

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PMA (phorbol 12-myristate 13-acetate) and Ionomycin

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the NFAT-luciferase reporter plasmid and the DYRK1A expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Inhibitor Treatment and Cell Stimulation:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor.

    • Incubate for 1 hour, then stimulate the cells with PMA (e.g., 20 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NFAT pathway.

  • Incubation and Lysis:

    • Incubate the cells for an additional 6-8 hours.

    • Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement:

    • Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the cellular potency.

Tau Phosphorylation Assay (Western Blot)

This method is used to assess the ability of an inhibitor to reduce DYRK1A-mediated phosphorylation of Tau in a cellular context.

Materials:

  • SH-SY5Y neuroblastoma cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Tau (specific for a DYRK1A site, e.g., Thr212), anti-total-Tau, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Tau overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total Tau and the loading control.

    • Quantify the band intensities and normalize the phospho-Tau signal to the total Tau and loading control signals.

Conclusion

The landscape of natural product inhibitors of DYRK1A is diverse, offering a range of scaffolds and potencies. This compound stands out for its high in vitro potency. However, for in-cell and in vivo applications, a comprehensive understanding of an inhibitor's selectivity, cell permeability, and off-target effects is paramount. Harmine, while potent, has known off-target activities, particularly on MAO-A, which must be considered in experimental design. Leucettine derivatives represent a promising class of dual DYRK/CLK inhibitors. EGCG, though widely studied, is a promiscuous inhibitor, making it a challenging tool for dissecting specific DYRK1A functions. This guide provides the foundational data and methodologies to enable researchers to make informed decisions in selecting the most appropriate natural product inhibitor for their studies on DYRK1A. Further characterization of the selectivity profiles and in vivo efficacy of these compounds will be crucial for their development as therapeutic agents.

References

Comparative Analysis of the Anti-Cancer Activity of Aristolactam Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activities of various aristolactam analogs, a class of phenanthrene lactams derived from plants of the Aristolochia genus. The information presented herein is intended to support research and drug development efforts by offering a consolidated overview of their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation.

Data Presentation: Comparative Cytotoxicity of Aristolactam Analogs

The anti-cancer efficacy of aristolactam analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The table below summarizes the reported IC50 values for several naturally occurring and synthetic aristolactam analogs.

Aristolactam AnalogCancer Cell LineIC50 (µM)Reference
Naturally Occurring
Aristolactam AIIIaHeLa (Cervical Cancer)7-30[1]
A549 (Lung Cancer)7-30[1]
HGC (Gastric Cancer)7-30[1]
HCT-8/V (Drug-Resistant Colon Cancer)3.55[1]
Aristolactam BIIA549 (Lung Cancer)Not specified, but showed inhibitory effect[2]
Aristolactam AIIA549 (Lung Cancer)Not specified, but showed inhibitory effect[2]
VelutinamA549 (Lung Cancer)21.57 µg/mL[3]
HEK 293 (Human Embryonic Kidney)13.28 µg/mL[3]
CaSki (Cervical Cancer)10.97 µg/mL[3]
Synthetic Derivatives
Various Synthetic AnalogsBroad array of cancer cell linesSubmicromolar range (GI50)[4]

Mechanisms of Anti-Cancer Activity

The anti-cancer effects of aristolactam analogs are primarily attributed to their ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several aristolactam analogs have been shown to arrest cancer cells in the S or G2/M phase of the cell cycle. This is achieved by modulating the expression of key cell cycle regulatory proteins, including:

  • Upregulation of: p21, p27, and p53.[2][5]

  • Downregulation of: Cyclin E, Cyclin A, Cyclin-Dependent Kinase 2 (CDK2), and Cdc2 (CDK1).[2][5]

Apoptosis Induction: Aristolactam analogs trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by:

  • Upregulation of pro-apoptotic proteins: Caspase-3, Caspase-8, and Bax.[2]

  • Downregulation of the anti-apoptotic protein: Bcl-2.[2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anti-cancer activity of aristolactam analogs.

G2_M_Arrest Aristolactam_Analogs Aristolactam Analogs p53 p53 Aristolactam_Analogs->p53 p21 p21 p53->p21 CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB inhibition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest inhibition of progression G2_M_Transition->G2_M_Arrest

Caption: G2/M Phase Cell Cycle Arrest Pathway.

Apoptosis_Pathway Aristolactam_Analogs Aristolactam Analogs Bax Bax Aristolactam_Analogs->Bax upregulates Bcl2 Bcl-2 Aristolactam_Analogs->Bcl2 downregulates Caspase8 Caspase-8 Aristolactam_Analogs->Caspase8 activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Treat the cells with various concentrations of the aristolactam analogs and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentration of aristolactam analogs for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with aristolactam analogs, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Experimental Workflow

The following diagram outlines a general workflow for the comparative analysis of the anti-cancer activity of aristolactam analogs.

Experimental_Workflow Start Start: Select Aristolactam Analogs and Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies (at IC50 concentration) Determine_IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Western_Blot Western Blot Analysis (p53, caspases, etc.) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Mechanism Data_Analysis->Conclusion

Caption: General Experimental Workflow.

References

Synthetic Aristolactam BIII Derivatives Demonstrate Enhanced Efficacy Over Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals that synthetic derivatives of Aristolactam BIII exhibit significantly more potent antitumor activity compared to the naturally occurring compound. This enhanced efficacy, demonstrated through in vitro studies, positions these synthetic analogs as promising candidates for further drug development.

Natural this compound, an alkaloid found in certain plants, has shown moderate biological activity. However, recent advancements in medicinal chemistry have led to the synthesis of various derivatives with modified chemical structures, resulting in a substantial improvement in their therapeutic potential. These synthetic compounds have been shown to be potent inhibitors of cancer cell growth, with some exhibiting activity at submicromolar concentrations.

One of the key mechanisms of action for this compound and its derivatives is the inhibition of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This enzyme is implicated in various cellular processes, and its dysregulation is associated with conditions like Down syndrome and certain cancers. Natural this compound has been identified as a potent inhibitor of DYRK1A, and it is believed that the enhanced efficacy of the synthetic derivatives is, in part, due to their improved interaction with this target.

Comparative Efficacy: A Quantitative Look

A pivotal study by Choi et al. systematically evaluated a series of natural and synthetic aristolactams for their antitumor activity against a panel of human cancer cell lines. While natural aristolactams, including this compound, displayed moderate activity, several of the synthetic derivatives demonstrated superior potency. The following table summarizes the growth inhibitory (GI50) values for selected compounds from this study, illustrating the enhanced efficacy of the synthetic analogs.

CompoundModificationMean GI50 (µM) across selected cancer cell lines
Natural this compound -Moderate Activity
Synthetic Derivative 1 [Modification details if available][Specific GI50 value]
Synthetic Derivative 2 [Modification details if available][Specific GI50 value]
Synthetic Derivative 3 [Modification details if available][Specific GI50 value]

(Note: Specific GI50 values from a comprehensive comparative table were not available in the public search results. The trend of synthetic derivatives being more potent is consistently reported.)

In a separate study, the natural product this compound was identified as a potent inhibitor of DYRK1A with an IC50 value of 9.67 nM[1][2]. This finding underscores the molecular basis for its biological activity and provides a benchmark for evaluating the potency of its synthetic derivatives.

Experimental Protocols

The evaluation of the antitumor activity of these compounds was primarily conducted using in vitro cytotoxicity assays. A detailed methodology for a common assay, the Sulforhodamine B (SRB) assay, is provided below.

Sulforhodamine B (SRB) Assay for Antitumor Activity

This assay determines cell density based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Culture medium and supplements

  • Test compounds (Natural and synthetic this compound derivatives)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (natural this compound and its synthetic derivatives) and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed by gently adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. SRB solution is then added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm.

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro DYRK1A Inhibition Assay

The inhibitory activity of the compounds against the DYRK1A enzyme is a key measure of their mechanism of action.

Procedure Outline:

  • The assay is typically performed in a multi-well plate format.

  • The reaction mixture contains the DYRK1A enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • The test compounds are added to the wells at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • The amount of phosphorylated substrate is then quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP) or by using a specific antibody that recognizes the phosphorylated substrate in an ELISA-based format.

  • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DYRK1A signaling pathway and the general workflow for evaluating the efficacy of this compound derivatives.

DYRK1A_Signaling_Pathway cluster_0 Cellular Inputs cluster_1 DYRK1A Regulation cluster_2 Downstream Effects cluster_3 Cellular Outcomes Growth_Factors Growth Factors DYRK1A DYRK1A Growth_Factors->DYRK1A Stress_Signals Stress Signals Stress_Signals->DYRK1A Transcription_Factors Transcription Factors (e.g., NFAT) DYRK1A->Transcription_Factors Phosphorylation Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRK1A->Cell_Cycle_Proteins Phosphorylation Apoptotic_Proteins Apoptotic Proteins DYRK1A->Apoptotic_Proteins Phosphorylation Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Differentiation Differentiation Transcription_Factors->Differentiation Cell_Cycle_Proteins->Cell_Proliferation Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Caption: DYRK1A Signaling Pathway.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., SRB Assay) Synthesis->In_Vitro_Screening Select_Potent_Compounds Potent Compounds? In_Vitro_Screening->Select_Potent_Compounds Select_Potent_Compounds->Synthesis No Mechanism_Study Mechanism of Action Study (DYRK1A Inhibition Assay) Select_Potent_Compounds->Mechanism_Study Yes Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: Drug Discovery Workflow.

References

A Head-to-Head Comparison of Aristolactam BIII and Other Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aristolactam BIII with other notable small molecule kinase inhibitors. The focus is on their inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in several diseases, including Down syndrome and certain cancers. All quantitative data is supported by cited experimental evidence.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected small molecule kinase inhibitors against DYRK1A and other kinases. Lower IC50 values indicate greater potency.

InhibitorTarget KinaseIC50 (nM)Other Kinases Inhibited (IC50 in nM)
This compound DYRK1A 9.67 [1]CLK1 (11.4), CLK4 (6.7), DYRK1B (17.4)
HarmineDYRK1A33 - 80[2][3]DYRK1B (166), DYRK2 (900-1900), DYRK3 (800)[2][3]
Leucettine L41DYRK1A10-60[4]DYRK2 (35), CLK1, CLK3, GSK-3α/β, CK2, PIM1 (data not specified)[5]
AZ191DYRK1A88[6][7]DYRK1B (17), DYRK2 (1890)[6][7]

Experimental Methodologies

This section details the protocols for the key experiments cited in this guide, providing a basis for the replication and validation of the presented data.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds is determined using an in vitro kinase assay, which measures the phosphorylation of a substrate by the target kinase in the presence of the inhibitor.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant DYRK1A enzyme, a specific peptide substrate (e.g., RRRFRPASPLRGPPK), and ATP in a kinase assay buffer.[8]

  • Inhibitor Addition: The small molecule inhibitors are serially diluted and added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is also included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³³P]-ATP or by incubating the mixture at a controlled temperature (e.g., 30°C) for a specific duration.[8][9]

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods:

    • Radiometric Assay: The incorporation of the radiolabeled phosphate from [γ-³³P]-ATP into the substrate is measured.[8]

    • ELISA-based Assay: A specific antibody that recognizes the phosphorylated substrate is used to detect the product via an enzymatic colorimetric or chemiluminescent reaction.[9]

    • Fluorescence-based Assay: A fluorescently labeled substrate is used, and the change in fluorescence upon phosphorylation is measured.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based DYRK1A Activity Assay (NFAT-RE Reporter Assay)

The nuclear factor of activated T-cells (NFAT) is a known downstream substrate of DYRK1A. Inhibition of DYRK1A leads to the activation of NFAT, which can be measured using a luciferase reporter assay.

Protocol:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and then co-transfected with a plasmid containing the firefly luciferase gene under the control of an NFAT-responsive element (NFAT-RE) and a control plasmid (e.g., Renilla luciferase) for normalization.[10][11]

  • Compound Treatment: The transfected cells are treated with various concentrations of the kinase inhibitors.

  • Cell Lysis and Luciferase Measurement: After a specific incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.[10][11]

  • Data Analysis: An increase in luciferase activity indicates the activation of NFAT and, consequently, the inhibition of DYRK1A. The EC50 value (effective concentration to achieve 50% of the maximum response) can be calculated.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of the inhibitors.

Protocol:

  • Cell Seeding: Cells (e.g., HEK293 or cancer cell lines) are seeded in a 96-well plate and allowed to attach overnight.[12][13]

  • Compound Treatment: The cells are treated with a range of concentrations of the kinase inhibitors for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12][13]

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control cells. The CC50 (cytotoxic concentration 50%) value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then determined.

Visualizing Cellular Mechanisms

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

DYRK1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor DYRK1A_inactive DYRK1A (Inactive) Receptor->DYRK1A_inactive Activates DYRK1A_active DYRK1A (Active) NFAT NFAT (Dephosphorylated) DYRK1A_active->NFAT Phosphorylates Tau Tau DYRK1A_active->Tau Phosphorylates Apoptosis_Factors Apoptosis Factors DYRK1A_active->Apoptosis_Factors Regulates DYRK1A_inactive->DYRK1A_active Autophosphorylation NFAT_p NFAT (Phosphorylated) NFAT_nuc NFAT NFAT->NFAT_nuc Translocates to Nucleus Calcineurin Calcineurin Calcineurin->NFAT_p Dephosphorylates Tau_p Hyperphosphorylated Tau Apoptosis Apoptosis Apoptosis_Factors->Apoptosis Gene_Expression Gene Expression (Cell Cycle, Proliferation) NFAT_nuc->Gene_Expression Regulates Aristolactam_BIII This compound Aristolactam_BIII->DYRK1A_active Inhibits

Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (DYRK1A + Substrate + ATP) Inhibitor_Screening Add Inhibitors (e.g., this compound) Kinase_Assay->Inhibitor_Screening Measure_Phosphorylation Measure Substrate Phosphorylation Inhibitor_Screening->Measure_Phosphorylation IC50_Determination Determine IC50 Value Measure_Phosphorylation->IC50_Determination Cell_Culture Culture Cells (e.g., HEK293) Compound_Treatment Treat with Inhibitors Cell_Culture->Compound_Treatment NFAT_Assay NFAT-RE Reporter Assay Compound_Treatment->NFAT_Assay MTT_Assay MTT Cytotoxicity Assay Compound_Treatment->MTT_Assay EC50_Determination Determine EC50 (DYRK1A Inhibition) NFAT_Assay->EC50_Determination CC50_Determination Determine CC50 (Cytotoxicity) MTT_Assay->CC50_Determination

Caption: General workflow for the in vitro and cell-based evaluation of kinase inhibitors.

References

Unmasking the Molecular Interactions of Aristolactam BIII: A Comparative Guide to its Off-Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete cellular impact of a potential therapeutic agent is paramount. This guide provides an objective comparison of the off-target profiling of Aristolactam BIII, a natural product with known inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a comprehensive assessment of its selectivity and potential for polypharmacology.

This compound has emerged as a potent inhibitor of DYRK1A, a kinase implicated in several neurological disorders, including Down syndrome.[1][2] Its therapeutic potential is underscored by its ability to rescue Down syndrome-related phenotypes in preclinical models.[1][3] However, a thorough evaluation of its off-target interactions is crucial to anticipate potential side effects and to understand its broader mechanism of action.

Quantitative Analysis of Kinase Inhibition

To delineate the selectivity of this compound, its inhibitory activity has been profiled against a panel of related kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target, DYRK1A, and other kinases. For comparative purposes, data for Harmine, another well-characterized DYRK1A inhibitor, is included where available.

Kinase TargetThis compound IC50 (nM)Harmine IC50 (nM)Reference
DYRK1A 9.67 30[1]
CLK111.418[3]
CLK46.7-[3]
DYRK1B17.4150[3]

Note: A lower IC50 value indicates greater potency.

This data reveals that while this compound is a potent inhibitor of DYRK1A, it also exhibits significant activity against other members of the CMGC kinase family, namely CLK1, CLK4, and DYRK1B.[3] This suggests a degree of polypharmacology that warrants careful consideration in its development as a selective therapeutic agent.

Experimental Methodologies for Off-Target Profiling

The identification of on- and off-target interactions of small molecules is a critical step in drug discovery.[4][5] Several robust experimental techniques can be employed for this purpose. Below are detailed protocols for two widely used methods: Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess target engagement in a cellular context without the need for chemical modification of the compound.[6][7][8][9] The principle lies in the ligand-induced stabilization of a target protein, leading to an increase in its melting temperature.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture human cell lines (e.g., HEK293) to 70-80% confluency.

    • Treat cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) and incubate under standard cell culture conditions.

  • Heat Shock:

    • After incubation, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and expose them to a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for a defined period (e.g., 3 minutes) using a PCR cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein (e.g., DYRK1A) and potential off-targets in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation:

    • A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates a direct binding interaction.

G cluster_workflow CETSA Experimental Workflow A Cell Treatment (this compound or Vehicle) B Heat Shock (Temperature Gradient) A->B C Cell Lysis & Protein Extraction B->C D Separation of Soluble Proteins C->D E Protein Analysis (Western Blot / Mass Spec) D->E F Melting Curve Analysis E->F

CETSA Workflow Diagram

Affinity Chromatography

Affinity chromatography is a technique used to isolate and identify binding partners of a small molecule from a complex mixture, such as a cell lysate.[10][11][12][13] This method relies on immobilizing the small molecule (the "bait") on a solid support and capturing its interacting proteins (the "prey").

Experimental Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Couple the this compound derivative to the activated beads.

  • Preparation of Cell Lysate:

    • Harvest cultured cells and prepare a total cell lysate using a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the this compound-coupled beads. As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.

    • Allow binding to occur with gentle agitation at 4°C.

  • Washing:

    • Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by competing with an excess of free this compound, changing the pH, or using a denaturing elution buffer.

  • Identification of Bound Proteins:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

G cluster_workflow Affinity Chromatography Workflow A Immobilize this compound on Beads C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by Mass Spectrometry E->F

Affinity Chromatography Workflow

Signaling Pathways Implicated by Off-Target Interactions

The off-target activity of this compound on CLK and other DYRK family members suggests potential modulation of cellular pathways beyond those directly regulated by DYRK1A. For instance, the CLK family of kinases are key regulators of pre-mRNA splicing, a fundamental process for gene expression. Inhibition of these kinases could therefore have widespread effects on the cellular transcriptome.

G cluster_pathway Potential Signaling Pathways Affected by this compound cluster_dyrk1a DYRK1A Pathway cluster_clk CLK Pathway A This compound D1 DYRK1A A->D1 Inhibition C1 CLK1/4 A->C1 Inhibition D2 Tau Phosphorylation D1->D2 D3 Neuronal Development D2->D3 C2 SR Protein Phosphorylation C1->C2 C3 pre-mRNA Splicing C2->C3

This compound Signaling Interactions

Conclusion

This compound is a potent inhibitor of DYRK1A with promising therapeutic potential. However, its off-target activity against other kinases, particularly CLK1 and CLK4, highlights the importance of comprehensive profiling. The experimental methodologies outlined in this guide provide a framework for a thorough investigation of its selectivity. A deeper understanding of the polypharmacology of this compound will be instrumental in guiding its future development and in anticipating its full spectrum of biological effects. Further studies employing proteome-wide approaches are warranted to create a complete off-target landscape for this and other natural product-derived kinase inhibitors.

References

Unveiling the Potent and Selective Bioactivity of Aristolactam BIII and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Aristolactam BIII and its derivatives. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document serves as a vital resource for understanding the therapeutic potential of this class of compounds.

This compound, a naturally occurring alkaloid, has emerged as a significant lead compound in drug discovery, most notably for its potent and selective inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Overexpression of DYRK1A is implicated in the pathology of Down syndrome and Alzheimer's disease, making it a critical therapeutic target. This guide delves into the nuanced structure-activity relationships that govern the biological effects of this compound and its synthetic and natural analogs, with a focus on DYRK1A inhibition, cytotoxicity, and anti-HIV activity.

Comparative Analysis of Biological Activities

The biological activity of this compound and its analogs is profoundly influenced by their structural modifications. The following tables summarize the available quantitative data, offering a clear comparison of their performance in key biological assays.

DYRK1A Inhibitory Activity

This compound exhibits remarkable potency against DYRK1A. Structure-activity relationship studies have highlighted the criticality of the methoxy group at the C-9 position for this activity. Its absence in analogs like Aristolactam BII leads to a significant loss of inhibitory effect.

CompoundStructureDYRK1A IC₅₀ (nM)Reference
This compound 9-methoxy9.67 [1][2]
Aristolactam BIIH>10,000[3]
Aristolactam AIIIA8-methoxy80[3]
Cytotoxic Activity

The cytotoxic profile of aristolactam derivatives has been evaluated against various cancer cell lines. The data reveals a range of potencies, suggesting the potential for developing selective anticancer agents.

CompoundCell LineIC₅₀ (µM)Reference
This compoundNot specified~10 (CC₅₀)[3]
5-(2-pyrrolidinyl)ethyl) derivativeTZM-bl0.69[4]
5-((2-piperidinyl)ethyl) derivativeTZM-bl1.03[4]
5-(2-diethylamino)ethyl) derivativeTZM-bl3.73[4]
Anti-HIV-1 Activity

A number of aristolactam derivatives have been identified as inhibitors of HIV-1 infection, with a mode of action targeting Tat-mediated viral transcription.

CompoundAnti-HIV-1 IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5-(2-pyrrolidinyl)ethyl) derivative0.696.889.94[4]
5-((2-piperidinyl)ethyl) derivative1.0316.9116.45[4]
5-(2-diethylamino)ethyl) derivative3.7317.154.59[4]
R7-F substituted derivative0.553.726.74[4]
R7-Cl substituted derivative0.443.648.31[4]

Key Signaling Pathways and Experimental Workflows

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

DYRK1A_Signaling_Pathway Aristolactam_BIII This compound DYRK1A DYRK1A Aristolactam_BIII->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates NFAT NFAT (active) (in nucleus) DYRK1A->NFAT Phosphorylates & Promotes nuclear export Hyperphosphorylated_Tau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs Aggregates to form NFAT_inactive NFAT (inactive) (in cytoplasm) Gene_Expression Gene Expression (Neuronal development, Cell cycle) NFAT->Gene_Expression Regulates Experimental_Workflow start Start compound_prep Compound Preparation (this compound & Analogs) start->compound_prep in_vitro_kinase In Vitro Kinase Assay (DYRK1A) compound_prep->in_vitro_kinase cell_culture Cell Culture (e.g., Cancer cell lines, TZM-bl) compound_prep->cell_culture data_analysis Data Analysis (IC50/CC50 Determination) in_vitro_kinase->data_analysis cytotoxicity_assay Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity_assay antiviral_assay Anti-HIV-1 Assay (Tat-mediated transcription) cell_culture->antiviral_assay cytotoxicity_assay->data_analysis antiviral_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis end End sar_analysis->end

References

Confirming Aristolactam BIII's Mechanism of Action: A Comparative Guide to Knockout and Knockdown Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the mechanism of action of Aristolactam BIII, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), through the gold-standard techniques of gene knockout and knockdown. While biochemical assays have identified this compound as a DYRK1A inhibitor with an IC50 of 9.67 nM, definitive validation of its on-target effects in a cellular context using genetic approaches is a critical step in its development as a therapeutic agent.[1] This guide outlines the experimental data that would be generated from such studies, compares it with findings for other known DYRK1A inhibitors, and provides detailed experimental protocols.

Comparison of this compound with Genetically Validated DYRK1A Inhibitors

A key strategy to build confidence in a small molecule inhibitor's mechanism of action is to demonstrate that its phenotypic effects phenocopy the genetic knockout or knockdown of its putative target. The following table summarizes the reported effects of this compound and compares them to the outcomes observed with genetic silencing of DYRK1A and the effects of other validated DYRK1A inhibitors like Harmine.

Phenotypic Effect This compound DYRK1A Knockout/Knockdown Other Validated DYRK1A Inhibitors (e.g., Harmine) References
Tau Phosphorylation Suppresses DYRK1A-mediated hyperphosphorylation of Tau in mammalian cells.Not explicitly tested with this compound, but knockout of DYRK1A is expected to reduce Tau phosphorylation.Harmine, a known DYRK1A inhibitor, reduces Tau phosphorylation.[1]
Cell Proliferation Rescued proliferative defects in DYRK1A transgenic mouse-derived fibroblasts.Knockdown of DYRK1A stimulates human β-cell proliferation. CRISPR screens show DYRK1A loss-of-function affects cancer cell survival.Harmine induces a dose-dependent increase in EdU-positive β-cells, indicating proliferation.[1][2][3]
Neurological Phenotypes Ameliorated neurological and phenotypic defects in Down syndrome-like Drosophila models and exploratory behavioral deficits in DYRK1A transgenic mice.shRNA-mediated knockdown of DYRK1A disrupts neural lineage specification in human pluripotent stem cells.Not explicitly detailed for direct comparison.[1][4][5]
Radiosensitization Not reported.CRISPR-Cas9 screen identified DYRK1A as a target for radiotherapy sensitization in pancreatic cancer.Harmine, when used to suppress DYRK1A, increases the efficacy of radiotherapy.[6][7][8]

Experimental Workflows for Target Validation

To definitively confirm that the observed effects of this compound are mediated through the inhibition of DYRK1A, knockout and knockdown studies are essential. The following diagrams illustrate the workflows for these experiments.

experimental_workflow cluster_crispr CRISPR-Cas9 Knockout Workflow cluster_shrna shRNA Knockdown Workflow crispr_start Design gRNA targeting DYRK1A crispr_transfect Transfect cells with Cas9 and gRNA crispr_start->crispr_transfect crispr_selection Select single clones crispr_transfect->crispr_selection crispr_validation Validate DYRK1A knockout (Western Blot, Sequencing) crispr_selection->crispr_validation crispr_treat Treat knockout and control cells with this compound crispr_validation->crispr_treat crispr_phenotype Assess phenotypic rescue (e.g., cell viability, Tau phosphorylation) crispr_treat->crispr_phenotype shrna_start Design shRNA targeting DYRK1A shrna_transduce Transduce cells with lentiviral shRNA shrna_start->shrna_transduce shrna_selection Select stable knockdown cell line shrna_transduce->shrna_selection shrna_validation Validate DYRK1A knockdown (qRT-PCR, Western Blot) shrna_selection->shrna_validation shrna_phenotype Compare phenotype of knockdown cells to this compound-treated cells shrna_validation->shrna_phenotype

Figure 1. Experimental workflows for DYRK1A knockout and knockdown.

Signaling Pathway of DYRK1A Inhibition

The expected mechanism of action of this compound involves the direct inhibition of DYRK1A kinase activity, which in turn prevents the phosphorylation of its downstream substrates, such as Tau. This interruption of the signaling cascade is hypothesized to rescue the pathological phenotypes associated with DYRK1A overexpression.

signaling_pathway cluster_pathway Proposed Signaling Pathway of this compound aristolactam This compound dyrk1a DYRK1A aristolactam->dyrk1a Inhibits tau Tau dyrk1a->tau Phosphorylates p_tau Phosphorylated Tau (p-Tau) tau->p_tau phenotype Pathological Phenotypes p_tau->phenotype Leads to

Figure 2. Proposed mechanism of this compound action.

Detailed Experimental Protocols

The following are generalized protocols for CRISPR-Cas9 mediated knockout and shRNA-mediated knockdown of DYRK1A, based on established methodologies.

CRISPR-Cas9 Mediated Knockout of DYRK1A
  • gRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting early exons of the DYRK1A gene using a publicly available tool (e.g., CHOPCHOP).

    • Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459)).

  • Cell Transfection:

    • Transfect the target cell line (e.g., HEK293T, SH-SY5Y) with the Cas9-sgRNA plasmid using a lipid-based transfection reagent.

    • A control group should be transfected with a non-targeting sgRNA.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, select for transfected cells using puromycin (concentration to be optimized for the specific cell line).

    • After selection, perform single-cell sorting into 96-well plates to isolate monoclonal colonies.

  • Validation of Knockout:

    • Expand the single-cell clones and screen for DYRK1A protein knockout using Western blotting with a validated DYRK1A antibody.

    • Confirm the on-target genomic edits by Sanger sequencing of the PCR-amplified target region.

  • Phenotypic Analysis:

    • Treat the validated DYRK1A knockout and control cell lines with a range of concentrations of this compound.

    • Assess key phenotypic outcomes. The expectation is that the knockout cells will be resistant to the effects of this compound, as its target is absent.

shRNA-Mediated Knockdown of DYRK1A
  • shRNA Design and Lentiviral Production:

    • Design two to three short hairpin RNAs (shRNAs) targeting the DYRK1A mRNA sequence.

    • Clone the shRNA sequences into a lentiviral vector (e.g., pLKO.1).

    • Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids to produce lentiviral particles.

  • Cell Transduction and Selection:

    • Transduce the target cell line with the collected lentiviral particles.

    • Select for transduced cells using puromycin.

  • Validation of Knockdown:

    • Assess the efficiency of DYRK1A knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR).

    • Confirm the reduction of DYRK1A protein levels via Western blotting.

  • Phenotypic Comparison:

    • Compare the phenotype of the DYRK1A knockdown cells (e.g., proliferation rate, Tau phosphorylation status) with that of wild-type cells treated with this compound. A similar phenotypic outcome would support the on-target activity of the compound.

Conclusion

While initial biochemical data for this compound is promising, the definitive confirmation of its mechanism of action relies on rigorous genetic validation. The experimental frameworks provided in this guide, utilizing CRISPR-Cas9 knockout and shRNA knockdown of its putative target, DYRK1A, are the industry standard for such validation. By comparing the phenotypic effects of this compound to those induced by genetic perturbation of DYRK1A, researchers can build a robust data package to support its continued development as a specific and potent therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Aristolactam BIII: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Aristolactam BIII, a metabolite of aristolochic acid, belongs to a class of compounds known for their potential toxicity and carcinogenicity.[1][2] Therefore, it is imperative to treat this compound as a hazardous waste and follow stringent disposal procedures.

This document provides essential safety and logistical information for the proper disposal of this compound, drawing from general principles of hazardous waste management and data on related aristolactam compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact with the potentially toxic and carcinogenic compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from accidental splashes of solutions containing this compound.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) should be used if there is a risk of inhaling dust or aerosols.To prevent inhalation of the compound, especially when handling the solid form.[3][4]

Work Area Preparation:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a chemical spill kit is readily accessible.

  • Have an emergency eye wash station and safety shower in close proximity.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated PPE (gloves, etc.), and other solid materials (e.g., weighing paper, contaminated absorbent pads) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical waste.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[5][6][7]

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Waste Container Labeling:

Proper labeling is crucial for the safe management of hazardous waste. All containers must be labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • Chemical Name: "this compound"

  • CAS Number (if available): While a specific CAS number for this compound was not readily found, noting this can be helpful.

  • Hazard Identification: "Toxic," "Potential Carcinogen"

  • Principal Investigator/Laboratory Contact Information.

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area is compliant with your institution's and local regulations for hazardous waste storage.

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.

4. Scheduling Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste through standard trash or down the drain. This is strictly prohibited for toxic and potentially carcinogenic chemicals.

Decontamination Procedures

Equipment and Surfaces:

  • Prepare a decontamination solution. A common and effective approach for many organic compounds is to use a sequence of solvents.

  • Wipe the contaminated surfaces with a cloth or paper towel soaked in a suitable organic solvent (e.g., ethanol or methanol), followed by a wipe with a soap and water solution.

  • All materials used for decontamination (e.g., wipes, gloves) must be disposed of as solid hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Aristolactam_BIII_Disposal_Workflow cluster_prep Preparation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Solid Waste (Pure Compound, Contaminated PPE) B->C D Liquid Waste (Solutions containing this compound) B->D E Sharps Waste (Contaminated Needles, etc.) B->E F Collect in Dedicated Hazardous Waste Container C->F D->F E->F G Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) F->G H Store in Secure, Ventilated Area with Secondary Containment G->H I Contact EHS for Waste Pickup H->I J Professional Disposal via Licensed Facility I->J

Caption: Workflow for the safe disposal of this compound.

Regulatory Considerations

While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under the category of a toxic waste. The EPA designates certain wastes as hazardous based on their characteristics (ignitability, corrosivity, reactivity, and toxicity) or because they are specifically listed.[8][9][10] Given the known carcinogenicity of the parent compound, aristolochic acid, it is prudent to manage this compound waste as a hazardous material.[2] Always consult your local and institutional regulations to ensure full compliance.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Handling Protocols for Aristolactam BIII

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Personnel

This guide provides crucial safety and logistical information for the handling and disposal of Aristolactam BIII. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact. This compound has been shown to possess anti-platelet aggregation and significant cytotoxic activities, necessitating careful handling to avoid exposure.[1]

Hazard Identification and Risk Assessment

Key Hazards:

  • Cytotoxicity: this compound exhibits significant cytotoxic activity against various cell lines.[1]

  • Anti-platelet Aggregation: The compound has demonstrated anti-platelet aggregation activity in vitro.[2]

  • Unknown Long-term Effects: Comprehensive toxicological data is not available. Assume the compound may have other undiscovered hazardous properties.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for various handling scenarios.

Situation Required Personal Protective Equipment Notes
Handling Solids (weighing, aliquoting) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, Particulate Respirator (N95 or higher)Perform in a chemical fume hood or ventilated enclosure to contain dust.[3]
Handling Solutions (dilutions, transfers) Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldWork within a certified chemical fume hood.[4][5]
Potential for High-Concentration Aerosolization Full-face Respirator, Chemical-resistant Gown, Double Nitrile GlovesIn addition to a chemical fume hood.
General Laboratory Use (low concentrations) Nitrile Gloves, Lab Coat, Safety GlassesMaintain a high standard of personal hygiene.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood to prevent contamination of the general laboratory space.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize the risk of generating dust.

  • Solubilization: If dissolving the compound, add the solvent directly to the weighed solid in the fume hood. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

3.2. Solution Handling:

  • Containment: All handling of this compound solutions should be performed in a chemical fume hood.

  • Transfers: Use positive displacement pipettes or syringes with locking mechanisms to prevent accidental spills.

  • Labeling: Clearly label all containers with the compound name, concentration, solvent, and hazard warnings.

3.3. Spill Management:

  • Evacuate: In case of a significant spill, evacuate the immediate area and alert laboratory personnel.

  • Containment: For small spills, contain the liquid with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Wearing appropriate PPE, carefully clean the spill area. Use a deactivating solution if available, or an appropriate solvent followed by soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other solvent waste streams unless compatible.
Contaminated Sharps Dispose of in a designated sharps container for hazardous chemical waste.
Contaminated PPE Dispose of gloves and other disposable PPE in the hazardous waste container after use.

Waste must be disposed of in accordance with local, state, and federal regulations.[6]

Emergency Procedures
Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Visual Workflow for Handling Aristolactam BIIIdot

AristolactamBIII_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures prep_area Designate & Decontaminate Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe 1. Setup weigh_solid Weigh Solid Compound (in sealed container) don_ppe->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve 2. Solubilization handle_solution Handle Solution dissolve->handle_solution 3. Experimentation decontaminate_surface Decontaminate Work Surface handle_solution->decontaminate_surface dispose_waste Dispose of Waste (Solid & Liquid) decontaminate_surface->dispose_waste 4. Cleanup doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe 5. Final Steps spill Spill Response exposure Exposure Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aristolactam BIII
Reactant of Route 2
Aristolactam BIII

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.